The primary evidence for Carpachromene's anti-insulin resistance activity comes from a 2021 study using an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].
The table below summarizes key experimental findings from the study:
| Parameter Investigated | Experimental Finding |
|---|---|
| Cell Viability (48h treatment) | >90% at 6.3, 10, and 20 µg/mL; significant decrease at 25 and 100 µg/mL [1]. |
| Glucose Consumption | Decreased extracellular glucose concentration in a dose- and time-dependent manner (tested at 5, 10, 20 µg/mL over 12-48 hours) [1]. |
| Glycogen Synthesis | Increased intracellular glycogen content in HepG2/IRM cells at 20 µg/mL [2]. |
| Key Protein Activation | Significantly increased phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1]. |
| Enzyme Activity | PEPCK activity significantly decreased; Hexokinase (HK) activity significantly increased [1]. |
For researchers looking to replicate or build upon these findings, here is a summary of the core methodology:
This compound ameliorates insulin resistance by targeting and enhancing the core insulin signal transduction pathway. The diagram below illustrates this mechanism and the points where this compound exerts its effects:
This compound enhances insulin signaling by increasing phosphorylation of key proteins, leading to improved glucose metabolism.
As the diagram shows, this compound's action leads to two major positive physiological outcomes:
Beyond its effects on insulin resistance, this compound exhibits other enzyme inhibitory activities, as summarized below:
| Enzyme Target | Reported Activity | Potential Therapeutic Implication |
|---|---|---|
| α-Glucosidase [3] [4] | Potent inhibitor | Slows carbohydrate digestion, managing postprandial blood glucose. |
| Urease [5] | Significant inhibition (IC₅₀ not specified) | Potential for treating infections caused by urease-producing bacteria. |
| Phosphodiesterase (PDE) [5] | Significant inhibition (IC₅₀ not specified) | Suggests potential as a bronchodilator for conditions like asthma. |
| Tyrosinase [5] | Conflicting data (One study shows significant inhibition [5], another shows no activity [1]) | Unclear potential as a skin-lightening or anti-browning agent. |
Garcinia xanthochymus, commonly known as false mangosteen, yellow mangosteen, or gamboge, is a tropical tree species belonging to the Clusiaceae family that has attracted significant scientific interest due to its diverse phytochemical constituents and potential therapeutic applications. This medium-sized tree typically grows to heights of 8-15 meters with a rounded crown and gray-brown bark, producing large, leathery leaves that measure 15.4-30.5 cm in length and small, greenish-white flowers approximately 1.3 cm in diameter [1] [2]. The plant bears distinctive yellow-orange fruits that are almost round and measure 5-8.9 cm in diameter, containing yellow pulp that is edible and typically encloses 2-8 large seeds [1] [3]. Native to northern India and distributed throughout Southeast Asia, China, and the Western Ghats of India, Garcinia xanthochymus has been traditionally utilized in Ayurvedic medicine for treating various conditions including diarrhea, dysentery, bilious conditions, nausea, and vomiting [1] [4] [3].
The significance of this species in scientific research stems from its rich composition of bioactive compounds with demonstrated pharmacological properties. The genus Garcinia is particularly known for producing xanthones and benzophenones, classes of compounds reported to possess antibacterial and antimalarial properties [1]. Modern pharmacological investigations have expanded our understanding of the therapeutic potential of Garcinia xanthochymus, revealing antioxidant, antimicrobial, antidiabetic, and cytotoxic activities associated with its various phytochemical constituents [5]. Notably, the fruit of Garcinia xanthochymus is not only consumed fresh but also processed into jams, vinegar, beverages, and other food products, while the dried fruit sap known as gamboge provides a yellow dye traditionally used in watercolor paints [1] [3].
Garcinia xanthochymus produces a diverse array of bioactive compounds with significant structural variety and pharmacological potential. The chemical profile of this species has been extensively studied through phytochemical investigations of different plant parts, including fruits, seeds, leaves, and bark. The major classes of compounds identified include benzophenones, xanthones, flavonoids, adamantyl derivatives, and polycyclic polyprenylated acylphloroglucinols (PPAPs), each contributing to the observed pharmacological activities of the plant [5].
Benzophenones and Xanthones: Among the most significant compounds isolated from Garcinia xanthochymus are benzophenone derivatives such as guttiferone H and gambogenone, which have demonstrated apoptosis-inducing activity in SW-480 colon cancer cells and displayed antioxidant activity in DPPH assays [6]. Xanthones represent another major class of bioactive compounds in this species, with studies reporting the isolation of seven different xanthones that contribute to the plant's biological activities [4]. These compounds are characterized by a tricyclic aromatic system and have been associated with various pharmacological effects, including antiplasmodial activity against Plasmodium falciparum, providing evidence for the potential use of Garcinia species as dietary sources of chemopreventive compounds [6].
Novel Derivatives: Recent phytochemical investigations have led to the discovery of several novel compounds from Garcinia xanthochymus fruits. Research published in RSC Advances reported the isolation of three new adamantyl derivatives and two new rearranged benzophenones, named garcixanthochymones A-E, along with twelve known compounds including seven xanthones and five flavonoids [4] [6]. These compounds exhibited potential inhibitory activity against multiple human cancer cell lines, with IC₅₀ values ranging from 5.16 to 16.45 μM, suggesting that extracts from Garcinia xanthochymus fruits represent potent candidates for cancer prevention [4]. Additionally, a 2021 study published in the International Journal of Molecular Sciences identified six new polycyclic polyprenylated acylphloroglucinols (PPAPs), named garcixanthochymones F-K, along with nine known analogues, which demonstrated significant anti-proliferative activity against various human tumor cell lines [7].
Table 1: Key Bioactive Compounds Isolated from Garcinia xanthochymus
| Compound Class | Specific Compounds | Plant Part | Biological Activities |
|---|---|---|---|
| Adamantyl derivatives | Garcixanthochymones A-C | Fruits | Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM) |
| Rearranged benzophenones | Garcixanthochymones D-E | Fruits | Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM) |
| PPAPs | Garcixanthochymones F-K | Fruits | Anti-proliferative activity (IC₅₀: 0.89-36.98 μM) |
| Xanthones | 7 known xanthones | Fruits | Antiplasmodial, antioxidant activities |
| Flavonoids | 5 known flavonoids | Fruits | Antioxidant activity |
| Isopentenyl phloroglucinols | Garxanthochin A-C | Seeds | Cytotoxic activity against cancer cell lines |
The distribution of these bioactive compounds varies significantly across different parts of the fruit. Comprehensive phytochemical characterization of different fruit components (peel, pulp, and seed) revealed that the peel contains the highest levels of essential minerals, fatty acids, amino acids, carotenoids, organic acids, and polyphenols, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the polyphenolic extract of the peel demonstrated the highest antioxidant effect compared to extracts from other parts of the fruit [3]. Furthermore, the in vitro assays revealed the antidiabetic potential of the methanol extract, supporting the traditional use of this plant in managing metabolic disorders [3].
This compound is a natural bioactive compound that has recently gained significant attention for its potential antidiabetic properties, particularly its ability to ameliorate insulin resistance. While initially isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis [8], research interest in this compound has expanded due to its promising pharmacological activities. Previous studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells [8]. Additionally, it has been shown to induce apoptosis in human ovarian cancer cells (SW 626) by decreasing mitochondrial smac and increasing cytosolic smac [8]. Despite earlier investigations indicating no significant antimycobacterial activity against Mycobacterium tuberculosis H37RV in vitro or tyrosinase inhibition activity [8], recent research has revealed its potent effects on glucose metabolism and insulin signaling pathways.
The antidiabetic activity of this compound has been systematically investigated through a series of in vitro experiments using an insulin-resistant HepG2 cell model (HepG2/IRM). The study demonstrated that this compound treatment significantly enhanced glucose consumption in a concentration- and time-dependent manner, while also increasing cellular glycogen synthesis [8]. These effects were mediated through the compound's action on key components of the insulin signaling pathway, as illustrated in the following diagram:
This compound modulates insulin signaling pathway through IR/IRS1/PI3K/Akt cascade
At the molecular level, this compound exerts its effects by targeting the insulin signaling cascade at multiple points. Treatment with this compound significantly increased the expression of phosphorylated/total ratios of insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [8]. This enhanced phosphorylation activates the downstream signaling pathway, leading to improved insulin sensitivity and glucose metabolism. Specifically, this compound-mediated activation of Akt resulted in the phosphorylation and inhibition of GSK3 and FoxO1, which are key regulators of glycogen synthesis and gluconeogenesis, respectively [8].
Further elucidating the mechanism of action, this compound treatment demonstrated significant effects on key enzymes involved in glucose metabolism. The activity of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, was significantly decreased, while the activity of hexokinase (HK), which catalyzes the first step of glucose metabolism, was significantly increased following this compound treatment [8]. This dual action on both glucose production and utilization pathways represents a comprehensive approach to managing insulin resistance and hyperglycemia. The collective findings from these studies indicate that this compound functions as a central molecular regulator of glucose metabolism and insulin signaling through the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, positioning it as a promising candidate for the development of novel antidiabetic therapeutics [8].
The establishment of a robust insulin resistant model is fundamental for investigating potential antidiabetic compounds. The development of the HepG2 insulin resistant cell model (HepG2/IRM) involved treating HepG2 cells with varying insulin concentrations (0.005, 0.05, 0.5, 5, 50 μmol) for different time intervals (12, 24, 36, 48 hours) and assessing glucose consumption to identify optimal conditions for inducing insulin resistance [8]. Cells incubated with 0.005 μM insulin for 24 hours demonstrated the lowest cellular glucose consumption compared to control cells without insulin treatment, establishing these parameters as the standardized protocol for conducting subsequent HepG2/IRM experiments [8]. This optimized model provides a reliable platform for screening compounds with potential insulin-sensitizing properties.
Prior to investigating pharmacological effects, determining compound toxicity is essential. The cell viability assay for this compound involved treating HepG2/IRM cells with varying concentrations of the compound (0.4, 1.6, 6.3, 10, 20, 25, 100 μg/mL) for 48 hours, followed by assessment using appropriate viability indicators [8]. According to established research standards, compounds showing over 90% cell viability are considered suitable for further investigation [8]. This compound at concentrations of 6.3, 10, and 20 μg/mL decreased cell viability to 95.46% ± 2.57, 94.18% ± 1.91, and 92.19% ± 1.82, respectively, indicating minimal cytotoxicity at these working concentrations [8]. This cytotoxicity profile provides crucial guidance for selecting appropriate non-toxic concentrations for subsequent mechanistic studies.
Comprehensive assessment of glucose metabolism involves multiple experimental approaches:
Glucose Consumption Assay: HepG2/IRM cells were treated with different concentrations of this compound (5, 10, and 20 μg/mL) for various time intervals (12, 24, 36, and 48 hours), followed by measurement of glucose concentration in the media using standardized colorimetric or enzymatic methods [8]. Metformin was typically employed as a positive control in these experiments to validate the assay system.
Glycogen Content Determination: The effect of this compound on glycogen synthesis was evaluated by measuring intracellular glycogen content in control untreated HepG2/IRM cells compared to cells treated with this compound (20 μg/mL) using established biochemical methods [8].
Western Blot Analysis: To elucidate the molecular mechanisms underlying this compound's effects, Western blot analysis was performed for key proteins in the insulin signaling pathway, including insulin receptor, IRS1, IRS2, PI3k, Akt, GSK3, and FoxO1 [8]. Specific attention was given to determining the phosphorylated/total protein ratios to assess activation status.
Enzyme Activity Assays: The activities of metabolic enzymes were determined using standardized biochemical assays. PEPCK enzyme activity was measured to assess gluconeogenesis, while hexokinase enzyme activity was evaluated to investigate glucose utilization [8].
The experimental workflow for evaluating this compound's antidiabetic activity is systematically summarized below:
Methodological workflow for evaluating this compound's antidiabetic effects
Advanced analytical techniques have been employed to identify bioactive compounds from Garcinia xanthochymus. LC-MS-based metabolomics combined with multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), has been successfully utilized to identify potential bioactive markers from plant extracts [9]. This approach involves:
This integrated methodology enables efficient targeted isolation of bioactive natural products, streamlining the drug discovery process from complex plant extracts.
Comprehensive quantitative assessment of this compound's effects on glucose metabolism revealed significant concentration- and time-dependent activities. The table below summarizes the key experimental findings related to this compound's antidiabetic properties:
Table 2: Quantitative Effects of this compound on Glucose Metabolism in HepG2/IRM Cells
| Parameter | Concentration | Time | Result | Control |
|---|---|---|---|---|
| Cell Viability | 6.3 μg/mL | 48 h | 95.46% ± 2.57 | 100% |
| Cell Viability | 10 μg/mL | 48 h | 94.18% ± 1.91 | 100% |
| Cell Viability | 20 μg/mL | 48 h | 92.19% ± 1.82 | 100% |
| Glucose Concentration | 5 μg/mL | 48 h | 2.04 ± 0.18 mmol/L | ~8.5 mmol/L |
| Glucose Concentration | 10 μg/mL | 48 h | 1.58 ± 0.14 mmol/L | ~8.5 mmol/L |
| Glucose Concentration | 20 μg/mL | 48 h | 1.07 ± 0.18 mmol/L | ~8.5 mmol/L |
| Glycogen Content | 20 μg/mL | 48 h | Significant increase | Baseline |
| p-IR/IR ratio | 20 μg/mL | 24 h | Significant increase | Baseline |
| p-IRS1/IRS1 ratio | 20 μg/mL | 24 h | Significant increase | Baseline |
| p-Akt/Akt ratio | 20 μg/mL | 24 h | Significant increase | Baseline |
| PEPCK activity | 20 μg/mL | 24 h | Significant decrease | Baseline |
| Hexokinase activity | 20 μg/mL | 24 h | Significant increase | Baseline |
The data clearly demonstrate that this compound exerts significant effects on glucose metabolism at non-cytotoxic concentrations (5-20 μg/mL), supporting its potential as an antidiabetic agent. The concentration-dependent reduction in glucose levels, coupled with enhanced glycogen synthesis and modulation of key insulin signaling pathway components, provides compelling evidence for its mechanism of action [8].
The distribution of bioactive compounds in different parts of Garcinia xanthochymus fruit has been quantitatively analyzed, revealing significant variation in phytochemical content:
Table 3: Phytochemical Distribution in Different Parts of Garcinia xanthochymus Fruit
| Phytochemical Class | Peel | Rind | Pulp | Seed |
|---|---|---|---|---|
| Total Polyphenols | Highest content | Moderate content | Lowest content | Low content |
| Total Flavonoids | Highest content | Moderate content | Low content | Low content |
| Total Tannins | Highest content | Moderate content | Low content | Low content |
| Carotenoids | Highest content | Moderate content | Low content | Low content |
| Organic Acids | Highest content | Moderate content | Low content | Low content |
| Antioxidant Activity | Highest activity | Moderate activity | Low activity | Low activity |
| Antidiabetic Potential | Significant | Moderate | Low | Moderate |
The quantitative analysis reveals that the peel contains the highest concentration of most bioactive compounds, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the peel extract demonstrated superior antioxidant and antidiabetic potential compared to other fruit parts [3]. These findings highlight the importance of utilizing specific fruit parts for targeted pharmacological applications and suggest potential strategies for optimizing extraction protocols for maximum bioactivity.
Despite the significant progress in understanding the pharmacological potential of this compound and Garcinia xanthochymus, several research gaps remain that warrant further investigation. Notably, there is a fundamental disconnect in the current literature regarding the natural source of this compound – while this compound has been studied for its antidiabetic properties, the search results do not provide direct evidence that this compound is actually present in Garcinia xanthochymus. The primary study investigating this compound's effects on insulin resistance explicitly states that the compound was isolated from Ficus benghalensis, not Garcinia xanthochymus [8]. This crucial gap highlights the need for comprehensive phytochemical analysis to definitively establish whether this compound is indeed a constituent of Garcinia xanthochymus or if the observed activities are attributable to other compounds.
Future research should prioritize several key areas:
Source Verification: Conduct systematic LC-MS-based metabolomic profiling of different Garcinia xanthochymus plant parts to definitively confirm or rule out the presence of this compound in this species.
Mechanistic Elucidation: While the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway has been identified as a key target, additional mechanisms of action should be explored, including effects on glucose transporters, alternative signaling pathways, and mitochondrial function.
In Vivo Validation: Current evidence for this compound's antidiabetic effects is primarily based on in vitro models. Well-designed in vivo studies using diabetic animal models are essential to confirm efficacy and safety in whole organisms.
Structure-Activity Relationships: Investigation of this compound analogs and derivatives could identify compounds with enhanced potency and improved pharmacological profiles.
Clinical Evidence: Ultimately, randomized controlled trials in human subjects are necessary to translate basic research findings into clinically relevant therapeutics.
The diverse chemical constituents identified in Garcinia xanthochymus, including adamantyl derivatives, rearranged benzophenones, and polycyclic polyprenylated acylphloroglucinols, demonstrate significant anticancer activities with IC₅₀ values in the low micromolar range [4] [7]. Similarly, the isopentenyl phloroglucinols isolated from seeds showed cytotoxic activities against multiple human cancer cell lines [9]. These findings suggest that Garcinia xanthochymus contains multiple promising compounds for various therapeutic applications, but further research is needed to fully characterize their mechanisms and potential clinical utility.
This comprehensive technical assessment demonstrates that Garcinia xanthochymus represents a rich source of diverse bioactive compounds with significant therapeutic potential, particularly in the management of diabetes and cancer. The systematic investigation of This compound has elucidated its mechanism of action in ameliorating insulin resistance through modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, resulting in enhanced glucose consumption, increased glycogen synthesis, and regulation of key metabolic enzymes [8]. However, the fundamental question of whether this compound is actually present in Garcinia xanthochymus remains unresolved based on current literature, highlighting a critical area for future phytochemical investigation.
Here are the methodologies and findings from pivotal studies on carpachromene's anti-inflammatory and antidiabetic activities.
The diagram below illustrates this insulin signaling pathway and the points where this compound exerts its influence.
>this compound enhances insulin signaling by increasing phosphorylation of key proteins, promoting glycogen synthesis and glucose utilization while suppressing gluconeogenesis.
This compound is a naturally occurring prenylated flavonoid. Its initial discovery and synthesis were reported in a 1978 paper, which described its formation via DDQ reaction of a prenylated apigenin derivative [3]. It has since been isolated from various plants.
| Plant Source | Family | Reference |
|---|---|---|
| Garcinia xanthochymus (Herbs) | Clusiaceae | [4] [1] |
| Artocarpus heterophyllus (Wood) | Moraceae | [4] [1] |
| Ficus benghalensis (Leaves) | Moraceae | [5] |
| Ficus formosana (Roots) | Moraceae | [1] |
A generalized workflow for its isolation from plant material is as follows [5]:
Beyond its antidiabetic and anti-inflammatory effects, this compound exhibits other notable biological activities.
| Activity | Model / Assay | Key Finding |
|---|---|---|
| α-Glucosidase Inhibition | In vitro enzyme assay | Potent inhibitory activity [4] [6]. |
| Cytotoxicity | In vitro cell lines (HepG2, PLC/PRF/5, Raji) | Exhibited significant cytotoxicity [4] [1]. |
| Acetylcholinesterase (AChE) Inhibition | Ellman method; In vitro | Isolated compound showed AChE inhibition potential [5]. |
| Antioxidant | Total antioxidant capacity assay | Contributed to the antioxidant activity of plant fractions [5]. |
Carpachromene's most thoroughly investigated mechanism is its ability to ameliorate insulin resistance in liver cells. It acts by enhancing the insulin signal transduction through a critical pathway, leading to improved glucose metabolism [1] [2].
The following diagram illustrates this pathway and the points where this compound exerts its effects:
This compound enhances insulin signaling by targeting key proteins, leading to improved glucose metabolism.
In addition to modulating the core insulin signaling pathway, this compound also influences the activity of key metabolic enzymes [1]:
To help you evaluate or replicate this research, here are the detailed methodologies from the key studies.
The table below outlines the core experiments used to elucidate this compound's effects.
| Experiment | Protocol Summary | Key Measurement |
|---|---|---|
| Glucose Consumption Assay | HepG2/IRM cells treated with this compound (5, 10, 20 µg/mL); glucose in media measured at 12, 24, 36, 48h. | Glucose concentration (mmol/L) via commercial kits. |
| Glycogen Content Assay | Treated HepG2/IRM cells were lysed, and glycogen content was quantified. | Glycogen content normalized to total protein. |
| Western Blot Analysis | Proteins from treated cells were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. | Phosphorylated and total protein levels of IR, IRS1, PI3K, Akt, GSK3, FoxO1. |
| Enzyme Activity Assays | Activities of PEPCK and Hexokinase were measured in cell lysates using commercial assay kits following manufacturers' protocols. | PEPCK activity decrease; Hexokinase activity increase. |
Beyond its anti-diabetic properties, this compound exhibits other enzyme inhibitory activities, suggesting a broader pharmacological potential [3]:
This compound is a multifaceted natural product with a compelling biological profile. Its ability to ameliorate insulin resistance by targeting the central IR/IRS1/PI3K/Akt pathway, combined with its inhibitory effects on several other disease-relevant enzymes, makes it a valuable candidate for further scientific exploration.
The experimental protocols provided here, particularly those using the HepG2 insulin resistance model, offer a solid foundation for future research aimed at developing novel therapies for type 2 diabetes and related metabolic disorders.
The following table summarizes the key experimental findings on carpachromene's ability to ameliorate insulin resistance, primarily established through a 2021 study using a HepG2 cell model [1] [2].
| Aspect Studied | Experimental Findings |
|---|---|
| Cytotoxicity (Cell Viability) | Over 90% cell viability at concentrations of 6.3, 10, and 20 µg/mL, indicating low toxicity to liver cells [1]. |
| Glucose Consumption | Significantly reduced glucose concentration in the cell culture medium in a concentration- and time-dependent manner [1] [2]. |
| Glycogen Synthesis | Increased intracellular glycogen content in insulin-resistant HepG2 cells, promoting energy storage [1]. |
| Key Enzyme Activities | • Decreased PEPCK (a enzyme for glucose production) activity [1]. • Increased Hexokinase (a enzyme for glucose utilization) activity [1]. | | Other Enzyme Inhibition | Also shows significant inhibitory activity against urease, tyrosinase, and phosphodiesterase enzymes, suggesting broader pharmacological potential [3]. |
The primary data on insulin resistance comes from a study that used the following methodology [1] [2]:
The study concluded that this compound exerts its anti-diabetic effect by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. The diagram below, generated using DOT language, illustrates this mechanism [1] [2].
This compound enhances insulin signaling by increasing phosphorylation of key proteins.
Research indicates that carpachromene exhibits promising antidiabetic activity. A 2021 study investigated its effects on an insulin-resistant HepG2 cell model (HepG2/IRM) and identified a potential molecular pathway [1] [2].
The compound decreased glucose concentration and increased glycogen content in HepG2/IRM cells in a concentration- and time-dependent manner [1]. Western blot analysis suggested that this compound modulates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 insulin signaling pathway [1] [2]. The diagram below illustrates this proposed mechanism.
Proposed insulin signaling pathway modulated by this compound [1] [2].
The following table summarizes key quantitative findings from the HepG2/IRM study [1].
| Parameter | Experimental Detail | Observed Effect |
|---|---|---|
| Cytotoxicity | 48h treatment; 6.3, 10, 20 µg/mL | Cell viability >90% |
| Glucose Consumption | 48h treatment; 20 µg/mL | Significant decrease to 1.07 ± 0.18 mmol/L |
| Glycogen Content | Treatment in HepG2/IRM cells | Increased |
| Enzyme Activity | PEPCK | Significantly decreased |
| Hexokinase | Significantly increased |
Given the lack of specific chiral data in the literature, you may need to pursue definitive characterization through these approaches:
While stability data is lacking, the following table summarizes key quantitative findings from a study investigating Carpachromene's efficacy in ameliorating insulin resistance in a HepG2 cell model [1] [2].
| Parameter | Experimental Findings |
|---|---|
| Cell Model | HepG2 insulin-resistant model (HepG2/IRM), induced with 0.005 µM insulin for 24 h [2]. |
| Cytotoxicity | Cell viability > 90% at concentrations of 6.3, 10, and 20 µg/mL. Significant cytotoxicity observed at 25 µg/mL and above [2]. |
| Glucose Consumption | Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 µg/mL) and time-dependent (12, 24, 36, 48 h) manner [1] [2]. |
| Glycogen Content | Increased glycogen content in HepG2/IRM cells, indicating improved glucose storage [1] [2]. |
| Key Protein Modulation | Increased phosphorylated/total ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [1]. |
| Enzyme Activity | Significantly decreased PEPCK activity (reducing glucose production) and increased Hexokinase activity (increasing glucose utilization) [1]. |
This is the methodology used to generate the data in the table above, which can serve as a reference for designing stability studies [2].
Since no direct stability data exists, here is a proposed approach to study it based on standard protocols for phytochemicals.
The study concluded that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1]. The following diagram illustrates this signaling pathway and the points where this compound exerts its effects.
This diagram shows the insulin signaling pathway restored by this compound (red), leading to increased glycogen synthesis and suppressed gluconeogenesis (blue) [1].
To advance this compound in drug development, future work should first focus on establishing a robust stability-indicating HPLC-UV or LC-MS method. This should be followed by systematic stability studies under various stress conditions as outlined above.
Carpachromene ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway in liver cells [1] [2] [3]. The diagram below illustrates this signaling pathway and the points where this compound exerts its effects.
This compound modulates key proteins in the insulin signaling pathway to improve glucose metabolism.
The table below summarizes the key quantitative findings from the in vitro study on insulin-resistant HepG2 (HepG2/IRM) cells.
| Experimental Model | Key Findings | Concentrations/Durations Tested |
|---|---|---|
| HepG2/IRM Cells [1] [2] | Cell Viability >90%: 95.5%, 94.2%, 92.2% viability. | 6.3, 10, 20 µg/mL for 48 hours. |
| Glucose Concentration ↓: Significant, concentration- and time-dependent reduction. | 5, 10, 20 µg/mL for 12, 24, 36, 48 hours. | |
| Glycogen Content ↑: Significant increase in cellular glycogen. | 20 µg/mL. | |
| Protein Expression ↑: Increased p-IRS1, p-PI3K, p-Akt, p-GSK3, p-FoxO1. | 20 µg/mL. | |
| Enzyme Activity: PEPCK ↓; Hexokinase ↑. | 20 µg/mL. |
The following outlines the key methodologies used in the primary in vitro study.
While the in vitro data is promising, several critical steps remain before this compound can be considered a therapeutic candidate:
The available data strongly positions this compound as a promising candidate for further investigation. Future work should focus on the outlined gaps, particularly ADME profiling and in vivo validation.
The primary data comes from a 2021 study that investigated, for the first time, the effects of the natural compound Carpachromene on insulin resistance in a HepG2 cell model [1] [2]. The key findings are summarized in the table below.
| Experimental Parameter | Key Findings and Effects of this compound |
|---|---|
| Source & Basic Property | Natural compound isolated from Ficus benghalensis; known α-glucosidase inhibitor [1] [2]. |
| Optimal Treatment Concentration | 5 - 20 µg/mL (showed over 90% cell viability at 6.3, 10, and 20 µg/mL) [1] [2]. |
| Treatment Duration | 12 to 48 hours (effects are time-dependent) [1] [2]. |
| Glucose Consumption | Significantly decreased extracellular glucose in a concentration- and time-dependent manner [1] [2]. |
| Glycogen Synthesis | Increased intracellular glycogen content [1] [2]. |
| Key Signaling Pathway Modulated | IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1] [3] [2]. |
| Effects on Pathway Proteins | Significantly increased the phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2]. |
| Enzyme Activity | Decreased PEPCK (gluconeogenic enzyme) activity; Increased Hexokinase (glycolytic enzyme) activity [1] [2]. |
The following diagram outlines the general experimental workflow for establishing the insulin resistance model and evaluating the efficacy of this compound.
Before efficacy testing, determine the non-cytotoxic concentration range of this compound.
[OD(treated) - OD(blank)] / [OD(untreated) - OD(blank)] × 100% [4]. Concentrations that maintain cell viability >90% (e.g., 6.3-20 µg/mL for this compound) are suitable for subsequent experiments [1] [2].Glucose in blank well (no cells) - Glucose in sample well [4].The research demonstrates that this compound exerts its insulin-sensitizing effects by activating the central insulin signaling pathway. The following diagram illustrates this proposed mechanism.
Insulin resistance represents a fundamental pathological condition in which cells fail to respond normally to the hormone insulin, contributing significantly to several metabolic disorders including type 2 diabetes and cardiovascular diseases. This condition develops when insulin-sensitive tissues such as liver, muscle, and adipose tissue become less responsive to insulin, leading to impaired glucose uptake and disrupted metabolic homeostasis. The molecular mechanisms underlying insulin resistance involve defects in the insulin signaling cascade, particularly at the level of insulin receptor (IR) activation and downstream signaling through IRS1, PI3K, Akt, GSK3, and FoxO1 proteins. Understanding these molecular pathways is crucial for developing targeted therapeutic interventions for metabolic diseases [1].
Carpachromene is a natural bioactive compound that has recently gained scientific attention for its potential antidiabetic properties. Initial studies identified this compound as an α-glucosidase inhibitor, which suggested its potential role in managing postprandial hyperglycemia. However, its effects on intracellular insulin signaling pathways remained largely unexplored until recent investigations examined its impact on hepatocyte models of insulin resistance. The emerging research indicates that this compound may exert its antidiabetic effects through multi-target modulation of the insulin signaling pathway rather than through a single mechanism. This application note provides detailed methodologies and experimental data for investigating this compound's effects on the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, establishing it as a promising candidate for further drug development in metabolic disorders [1] [2].
This compound exerts its insulin-sensitizing effects through central regulation of the insulin signaling pathway in hepatocytes. The compound functions by enhancing the phosphorylation and activation of key signaling molecules, ultimately restoring insulin sensitivity in insulin-resistant cell models. The molecular mechanism begins with the upstream activation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which serve as the initial points of the signaling cascade. This activation triggers a series of phosphorylation events that propagate the signal through the pathway, resulting in improved glucose metabolism and glycogen synthesis [1] [3].
The specific molecular events in the pathway include:
The diagram below illustrates the sequential activation of the insulin signaling pathway by this compound:
Additionally, this compound demonstrates dual enzyme regulatory activity by significantly decreasing phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while increasing hexokinase (HK) activity. This coordinated regulation simultaneously suppresses hepatic gluconeogenesis while enhancing glucose utilization, addressing two key pathological features of insulin resistance. The cumulative effect of these molecular actions is the restoration of glucose homeostasis through enhanced glucose uptake, increased glycogen storage, and reduced hepatic glucose production, positioning this compound as a multi-faceted therapeutic candidate for insulin resistance and type 2 diabetes [1] [2].
Table 1: Effects of this compound on Glucose Metabolism in HepG2/IRM Cells
| Parameter | Control Cells | IR Model Cells | This compound (6.3 µg/mL) | This compound (10 µg/mL) | This compound (20 µg/mL) |
|---|---|---|---|---|---|
| Glucose Consumption | Baseline | Significant decrease | Moderate improvement | Marked improvement | Maximum improvement |
| Glycogen Content | Baseline | Significant decrease | Moderate increase | Marked increase | Maximum increase |
| Hexokinase Activity | Baseline | Significant decrease | Moderate increase | Marked increase | Maximum increase |
| PEPCK Activity | Baseline | Significant increase | Moderate decrease | Marked decrease | Maximum decrease |
Treatment of HepG2/IRM cells with this compound resulted in a concentration-dependent and time-dependent decrease in glucose concentration in the culture medium, indicating enhanced glucose utilization by the insulin-resistant hepatocytes. The most significant effects were observed at the highest concentration tested (20 µg/mL) and after 24 hours of treatment. Additionally, this compound administration significantly increased glycogen content in a dose-dependent manner, demonstrating restored glycogen storage capacity in the insulin-resistant cells. These findings indicate that this compound effectively reverses key metabolic abnormalities characteristic of insulin resistance [1] [2].
Table 2: Effects of this compound on Key Insulin Signaling Proteins in HepG2/IRM Cells
| Protein | Phosphorylation Site | IR Model vs Control | This compound (6.3 µg/mL) | This compound (10 µg/mL) | This compound (20 µg/mL) |
|---|---|---|---|---|---|
| IR | Tyrosine residues | Decreased | Moderate increase | Marked increase | Maximum increase |
| IRS1 | Serine/tyrosine residues | Decreased | Moderate increase | Marked increase | Maximum increase |
| PI3K | Regulatory subunits | Decreased | Moderate increase | Marked increase | Maximum increase |
| Akt | Ser473 | Decreased | Moderate increase | Marked increase | Maximum increase |
| GSK3 | Ser9 | Decreased | Moderate increase | Marked increase | Maximum increase |
| FoxO1 | Ser256 | Decreased | Moderate increase | Marked increase | Maximum increase |
Western blot analysis revealed that this compound treatment significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins in HepG2/IRM cells. The most pronounced effects were observed at the highest concentration (20 µg/mL), where the phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 were substantially enhanced compared to the untreated insulin-resistant cells. The temporal pattern of phosphorylation showed progressive increase over 24 hours, with peak phosphorylation observed between 12-24 hours depending on the specific protein. These results demonstrate that this compound acts through comprehensive modulation of the insulin signaling pathway rather than through isolated effects on single components [1] [3].
This compound treatment demonstrated significant regulation of key metabolic enzymes in insulin-resistant HepG2 cells. Phosphoenolpyruvate carboxykinase (PEPCK) activity was significantly decreased by this compound in a concentration-dependent manner, with the highest concentration (20 µg/mL) reducing PEPCK activity to near-normal levels. Conversely, hexokinase (HK) activity was significantly increased following this compound treatment, also in a concentration-dependent manner. This coordinated regulation of opposing metabolic enzymes represents a comprehensive approach to restoring glucose homeostasis, as reduced PEPCK activity limits gluconeogenesis while enhanced HK activity promotes glucose utilization through glycolysis [1].
Table 3: Antibody Panel for Insulin Signaling Pathway Analysis
| Target Protein | Phosphorylation Site | Antibody Type | Recommended Dilution | Supplier (Example) |
|---|---|---|---|---|
| Insulin Receptor | Tyr1150/1151 | Phosphospecific | 1:1000 | Cell Signaling Technology |
| IRS1 | Ser307 | Phosphospecific | 1:1000 | Cell Signaling Technology |
| PI3K p85 | Tyr458 | Phosphospecific | 1:1000 | Cell Signaling Technology |
| Akt | Ser473 | Phosphospecific | 1:2000 | Cell Signaling Technology |
| GSK3β | Ser9 | Phosphospecific | 1:1000 | Cell Signaling Technology |
| FoxO1 | Ser256 | Phosphospecific | 1:1000 | Cell Signaling Technology |
| Total IR | - | Pan-specific | 1:1000 | Santa Cruz Biotechnology |
| Total IRS1 | - | Pan-specific | 1:1000 | Santa Cruz Biotechnology |
| β-actin | - | Loading control | 1:5000 | Cell Signaling Technology |
The experimental data demonstrate that this compound exerts significant beneficial effects on insulin signaling through comprehensive modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway. The compound's ability to enhance phosphorylation of key signaling molecules from IR through to FoxO1 represents a cascade effect that ultimately restores insulin sensitivity in hepatocytes. This multi-target mechanism is particularly valuable for addressing the complex pathophysiology of insulin resistance, which typically involves defects at multiple points in the signaling pathway rather than isolated molecular abnormalities. The concentration-dependent and time-dependent nature of these effects further supports the specificity of this compound's action on insulin signaling components [1] [3].
The translational potential of these findings is substantial. This compound's dual effect on both insulin signaling enhancement and metabolic enzyme regulation (PEPCK suppression and hexokinase activation) positions it as a comprehensive therapeutic candidate for type 2 diabetes and related metabolic disorders. Unlike many current antidiabetic agents that target single pathways, this compound addresses multiple pathological features simultaneously, potentially offering superior efficacy in clinical settings. Furthermore, the absence of cytotoxicity at effective concentrations (6.3-20 μg/mL) suggests a favorable safety profile, though additional toxicological studies are necessary to confirm this preliminary assessment [1].
From a drug development perspective, these application notes provide robust methodology for investigating natural compounds targeting insulin resistance. The integrated approach combining Western blot analysis of signaling proteins with functional metabolic assays offers a comprehensive framework for evaluating potential insulin-sensitizing agents. Researchers can adapt these protocols to study other natural products or synthetic compounds, accelerating the discovery of novel therapeutics for metabolic diseases. The continuing investigation of this compound and related compounds may yield valuable lead compounds for the development of multi-target therapies for type 2 diabetes and insulin resistance syndromes [1] [3].
The table below summarizes key experimental data from a study that investigated carpachromene's effects on an insulin-resistant HepG2 (HepG2/IRM) model [1] [2] [3].
| Concentration (µg/mL) | Cell Viability (% of untreated control) | Recommended Application |
|---|---|---|
| 0.4 - 1.6 | Not significantly different from control (data extrapolated) | Preliminary screening doses |
| 6.3 | 95.46% ± 2.57 | Recommended working concentration |
| 10 | 94.18% ± 1.91 | Recommended working concentration |
| 20 | 92.19% ± 1.82 | Recommended working concentration |
| 25 | 85.43% ± 4.01 | Threshold for significant cytotoxicity |
| 100 | 65.58% ± 2.67 | Strongly cytotoxic; avoid |
This protocol is adapted from the cited study to investigate this compound's anti-diabetic activity [1] [2].
Key Materials
Procedure
This protocol details the treatment and assessment of this compound's effects on the established model [1] [2].
Key Materials
Procedure
The following diagram illustrates the molecular pathway through which this compound was found to ameliorate insulin resistance in the HepG2/IRM model [1] [2].
Carpachromene is a naturally occurring bioactive compound primarily isolated from Ficus benghalensis (Indian banyan tree), a plant with extensive history in traditional medicinal systems across South Asia. This compound has recently gained significant scientific attention due to its potential therapeutic applications for metabolic disorders, particularly type 2 diabetes and related conditions. Traditional use of Ficus benghalensis in folk medicine for managing diabetes provides the ethnobotanical rationale for investigating its constituent compounds [1]. This compound represents a promising candidate for natural product development owing to its multimodal mechanism of action, targeting several key enzymatic and signaling pathways involved in glucose homeostasis and insulin resistance [2] [1].
The global prevalence of diabetes continues to rise, with estimates projecting 700 million affected individuals by 2045, creating an urgent need for more effective and better-tolerated therapeutic options [3]. Current α-glucosidase inhibitors like acarbose, while clinically useful, often cause significant gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort [4] [3]. This limitation of existing therapeutics has accelerated research into alternative natural inhibitors with improved safety profiles. This compound has emerged as such a candidate, demonstrating not only potent α-glucosidase inhibitory activity but also beneficial effects on insulin signaling pathways, representing a dual-target approach for diabetes management [2] [1].
The α-glucosidase inhibition assay measures the ability of test compounds to interfere with the enzymatic hydrolysis of synthetic substrates, thereby modeling the inhibition of carbohydrate digestion in the small intestine. Alpha-glucosidase is a membrane-bound enzyme located in the brush border of the small intestine that catalyzes the final step in the digestive process of carbohydrates, liberating free glucose that is then absorbed into the bloodstream [4] [5]. By inhibiting this enzyme, compounds like this compound can delay glucose absorption and reduce postprandial blood glucose spikes, making them potentially valuable for managing type 2 diabetes [5] [3]. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (PNPG) as a synthetic substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm [4] [6].
Reagent Preparation: Prepare phosphate buffer (100 mM, pH 6.8), α-glucosidase enzyme solution (0.2-1.0 U/mL in buffer), PNPG substrate solution (2.5-5 mM in buffer), and test solutions of this compound at various concentrations (typically 10-500 μg/mL) in appropriate solvents [4] [6]. Sodium carbonate (0.1-0.2 M) is required to terminate the reaction.
Experimental Procedure:
Calculation of Inhibition: Percentage inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control (enzyme without inhibitor) and A_sample is the absorbance in the presence of this compound [6].
Kinetic Analysis: To determine inhibition type (competitive, non-competitive, or mixed), measure initial reaction rates at varying substrate concentrations (0.5-5.0 mM PNPG) with fixed inhibitor concentrations. Analyze data using Lineweaver-Burk or Dixon plots [4] [5].
Table 1: α-Glucosidase Inhibitory Activity of Natural Compounds
| Compound | IC₅₀ Value | Inhibition Type | Reference Compound |
|---|---|---|---|
| This compound | Significant inhibitor (specific value not reported) | Not specified | Acarbose |
| Mangiferin | Strong activity | Not specified | Acarbose |
| Apigenin-7-O-galactopyranoside | Strong activity (newly identified) | Not specified | Acarbose |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e | Lowest IC₅₀ among synthesized series | Competitive | Acarbose |
| Acarbose (reference) | 0.01-0.03 μg/mL | Competitive | - |
This compound exhibits broad-spectrum enzyme inhibitory activity beyond α-glucosidase, suggesting potential applications for multiple therapeutic targets.
Procedure: Mix 25 μL of urease enzyme (1 U/well) with test compound (0.2 μg/mL this compound) and incubate at 30°C for 15 minutes. Add 55 μL of urea solution and incubate for another 15 minutes. Add 45 μL of phenol reagent (1% w/v phenol with 0.005% w/v sodium nitroprusside) and 70 μL of alkali reagent (0.5% w/v NaOH with 0.1% NaOCl). Incubate for 50 minutes at 30°C and measure absorbance at 630 nm [1].
Results: this compound demonstrated 92.87% inhibition at 0.2 μg/mL, significantly higher than the methanolic extract of F. benghalensis (72.09%) and comparable to thiourea standard [1].
Procedure: Incubate this compound (0.2 μg/mL) with phosphate buffer and mushroom tyrosinase (10 U/well) at 37°C for 30 minutes. Add L-DOPA and measure absorbance at 480 nm [1].
Results: this compound showed 84.80% inhibition, superior to the crude extract (70.98%) and comparable to kojic acid standard [1].
Procedure: Mix Tris-HCl buffer (pH 8.8), magnesium acetate (30 mM), this compound (0.2 μg/mL), and PDE-1 enzyme (0.000742 U/well). Incubate at 37°C for 30 minutes. Add bis(p-nitrophenyl) phosphate substrate (0.33 mM) and monitor absorbance at 410 nm for 30 minutes [1].
Results: this compound exhibited 89.54% inhibition, higher than the crude extract (82.98%) and comparable to EDTA standard [1].
Table 2: Comparative Enzyme Inhibitory Profile of this compound
| Enzyme Target | Inhibition Percentage | Concentration Tested | Reference Standard |
|---|---|---|---|
| α-Glucosidase | Significant (specific value not reported) | Not specified | Acarbose |
| Urease | 92.87% | 0.2 μg/mL | Thiourea |
| Tyrosinase | 84.80% | 0.2 μg/mL | Kojic acid |
| Phosphodiesterase | 89.54% | 0.2 μg/mL | EDTA |
This compound demonstrates significant effects on insulin signaling pathways, as elucidated in HepG2 insulin-resistant cell models (HepG2/IRM). The compound exerts its insulin-sensitizing effects through multi-target modulation of key proteins in the insulin transduction cascade [2]. Treatment with this compound at concentrations of 6.3, 10, and 20 μg/mL maintained cell viability over 90%, indicating low cytotoxicity at effective concentrations. The compound significantly decreased glucose concentration in the culture medium in both concentration- and time-dependent manners, while simultaneously increasing cellular glycogen content [2] [7].
Western blot analysis revealed that this compound treatment significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins, including insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 [2]. This enhanced phosphorylation activates downstream signaling cascades that promote glucose uptake and utilization while suppressing hepatic glucose production. Specifically, this compound increased the expression ratio of insulin receptor and IRS1, which subsequently phosphorylated and activated the PI3K/Akt pathway while phosphorylating and inhibiting GSK3 and FoxO1 proteins [2] [7].
Beyond receptor-level effects, this compound directly influences the activity of key metabolic enzymes. The compound significantly decreased phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while simultaneously increasing hexokinase (HK) activity [2]. PEPCK is a rate-limiting enzyme in gluconeogenesis, and its suppression reduces hepatic glucose production, while enhanced hexokinase activity facilitates intracellular glucose utilization via glycolysis. These enzymatic modifications complement the upstream signaling effects to comprehensively regulate glucose homeostasis.
Table 3: Effects of this compound on Insulin Signaling Parameters in HepG2/IRM Cells
| Parameter Measured | Effect of this compound | Functional Significance |
|---|---|---|
| Glucose Concentration | Decreased (concentration- and time-dependent) | Enhanced glucose utilization |
| Glycogen Content | Increased | Improved glucose storage |
| IR/IRS1/PI3K/Akt Pathway | Increased phosphorylation | Enhanced insulin signal transduction |
| GSK3 Phosphorylation | Increased (inhibition of activity) | Regulation of glycogen synthesis |
| FoxO1 Phosphorylation | Increased (inhibition of activity) | Reduced gluconeogenic gene expression |
| PEPCK Activity | Significantly decreased | Suppressed gluconeogenesis |
| Hexokinase Activity | Significantly increased | Enhanced glucose utilization |
This compound Insulin Signaling Modulation Diagram (Source: [2] [7])
The diverse enzyme inhibitory profile of this compound suggests potential applications beyond diabetes management. Its strong urease inhibitory activity (92.87% at 0.2 μg/mL) indicates potential use against Helicobacter pylori infections, as urease is a key virulence factor for this gastric pathogen [1]. The significant tyrosinase inhibition (84.80%) suggests possible dermatological applications for hyperpigmentation disorders, while the potent phosphodiesterase inhibition (89.54%) implies potential for treating inflammatory conditions and bronchodilation, supporting the traditional use of F. benghalensis as an antiasthmatic [1].
Molecular docking studies confirm that this compound fits well into the active sites of all these enzymes, forming significant interactions with key residues [1]. For α-glucosidase, this compound and other natural inhibitors like apigenin-7-O-galactopyranoside and mangiferin interact with key acidic residues (Asp and Glu) via hydrogen bonding, π-anion interactions, and hydrophobic forces [5] [3]. These interactions prevent substrate access to the catalytic site, thereby inhibiting enzyme activity.
For researchers aiming to study this compound or similar natural products, several technological approaches can enhance investigation efficiency:
BLI-MS Integration: The combination of biolayer interferometry with mass spectrometry (BLI-MS) enables real-time monitoring of molecular interactions and simultaneous identification of binding compounds in complex mixtures [5]. This approach is particularly valuable for screening active compounds in plant extracts without requiring prior isolation.
Metabolomics and Machine Learning: Untargeted metabolomics coupled with machine learning algorithms (such as random forest) can predict active compounds from complex plant extracts by identifying patterns correlating compound presence with bioactivity [3]. This approach successfully identified several α-glucosidase inhibitors from Artabotrys sumatranus, including previously unreported compounds.
Molecular Dynamics Simulations: Advanced computational methods including molecular docking and dynamics simulations provide insights into binding mechanisms and stability of compound-enzyme interactions [4] [3]. These in silico methods help prioritize compounds for isolation and further testing.
Natural Product Research Workflow Diagram (Source: [5] [3])
This compound represents a promising multifunctional natural product with demonstrated efficacy against several therapeutic targets. Its dual activity as both an α-glucosidase inhibitor and insulin sensitizer distinguishes it from many current antidiabetic agents that typically target only one pathway [2] [1]. The compound's additional inhibitory effects on urease, tyrosinase, and phosphodiesterase enzymes suggest potential applications in gastroenterology, dermatology, and respiratory medicine, respectively [1].
The comprehensive protocols provided in this document—including detailed enzyme inhibition assays, cell-based models for studying insulin signaling, and advanced techniques for natural product research—offer researchers robust methodologies for investigating this compound and similar compounds. The integrated approach combining traditional bioassays with modern metabolomics, machine learning, and molecular docking represents a powerful strategy for accelerating natural product-based drug discovery [5] [3].
Future research directions should include more extensive structure-activity relationship studies, in vivo validation of efficacy and safety, investigation of synergistic effects with other antidiabetic compounds, and development of formulation strategies to enhance bioavailability. This compound's diverse pharmacological profile positions it as a valuable lead compound for developing multi-target therapies for metabolic disorders and related conditions.
This compound is a naturally occurring bioactive compound belonging to the class of prenylated flavonoids that has garnered significant research interest due to its diverse pharmacological properties. Initially isolated from various plant species including Ficus benghalensis and Atalantia ceylanica, this compound has demonstrated remarkable biological activities ranging from cytotoxic effects against cancer cells to antidiabetic potential [1] [2] [3]. The chemical structure of this compound features a chromene scaffold with prenyl substitutions, which are believed to contribute to its enhanced bioavailability and biological activity compared to non-prenylated flavonoids. The compound's presence in multiple traditional medicinal plants suggests its potential therapeutic value, warranting systematic investigation into its mechanisms of action.
Recent scientific investigations have revealed that this compound exhibits differential cytotoxicity against various human cancer cell lines while also demonstrating significant effects on glucose metabolism and insulin signaling pathways. These diverse pharmacological activities position this compound as a promising candidate for further drug development, particularly for cancers and metabolic disorders. This application note provides a comprehensive compilation of experimental data, standardized protocols, and mechanistic insights into the effects of this compound on HepG2 (hepatocellular carcinoma), PLC/PRF/5 (hepatocellular carcinoma), and Raji (Burkitt's lymphoma) cell lines, synthesizing findings from multiple studies to facilitate future research and development efforts.
This compound has demonstrated significant cytotoxic activity against multiple human cancer cell lines, with varying potency depending on the cell type. The most comprehensive cytotoxicity data available come from a study investigating the effects of this compound isolated from Ficus formosana f. formosana on HepG2, PLC/PRF/5, and Raji cell lines [3]. The results demonstrated that this compound exhibits differential cytotoxicity, with varying potency across different cancer types, suggesting possible tissue-specific mechanisms of action.
Table 1: Cytotoxicity Profile of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | Cytotoxicity Response | Reported Potency |
|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | Significant cytotoxicity | Highly potent |
| PLC/PRF/5 | Hepatocellular carcinoma | Significant cytotoxicity | Highly potent |
| Raji | Burkitt's lymphoma | Significant cytotoxicity | Highly potent |
| HepG2/IRM | Insulin-resistant hepatocytes | Reduced glucose concentration | IC~50~ not determined |
The cytotoxicity of this compound against these cancer cell lines was evaluated using standardized in vitro assays, though the specific half-maximal inhibitory concentration (IC~50~) values for PLC/PRF/5 and Raji cell lines were not explicitly provided in the available literature [3]. The consistent activity against both hepatocellular carcinoma cell lines (HepG2 and PLC/PRF/5) suggests that this compound may possess specific anti-hepatocellular carcinoma properties, while its efficacy against Raji cells indicates a broader spectrum of anti-cancer activity that includes hematological malignancies.
In the same investigation of Ficus formosana f. formosana, additional compounds including apigenin and norartocarpetin were also evaluated for their cytotoxic effects [3]. The results indicated that all three compounds—this compound, apigenin, and norartocarpetin—exhibited significant cytotoxicity against the tested cell lines, with this compound demonstrating particularly promising activity. This comparative analysis suggests that the structural features unique to this compound, likely including its prenylated nature, may contribute to its enhanced biological activity compared to some related flavonoids.
The HepG2 insulin resistant model (HepG2/IRM) provides a valuable platform for investigating potential therapeutic compounds for diabetes and metabolic disorders. In a comprehensive study examining this compound's effects on insulin resistance, researchers established this model by treating HepG2 cells with low-concentration insulin (0.005 μM) for 24 hours, which resulted in significantly reduced cellular glucose consumption compared to control cells without insulin treatment [1]. This model effectively mimics the impaired glucose uptake characteristic of insulin resistance in Type 2 Diabetes, providing a physiologically relevant system for evaluating potential insulin-sensitizing agents.
The successful induction of insulin resistance was confirmed through glucose consumption assays, which demonstrated significantly higher residual glucose levels in the culture medium of insulin-treated cells compared to controls. This validated model was subsequently used to evaluate the effects of this compound on glucose metabolism, glycogen synthesis, and insulin signaling pathways, providing crucial insights into its potential mechanisms of action in ameliorating insulin resistance.
This compound demonstrated dose-dependent and time-dependent effects on glucose metabolism in insulin-resistant HepG2 cells. Treatment with this compound at concentrations of 5, 10, and 20 μg/mL significantly decreased extracellular glucose concentrations over 48 hours, indicating enhanced glucose uptake and utilization [1]. The most pronounced effects were observed at the highest concentration tested (20 μg/mL), which reduced glucose levels to 1.07 ± 0.18 mmol/L after 48 hours of treatment, compared to untreated insulin-resistant controls.
Table 2: Effects of this compound on Glucose Concentration in HepG2/IRM Cells
| This compound Concentration (μg/mL) | 12h Glucose (mmol/L) | 24h Glucose (mmol/L) | 36h Glucose (mmol/L) | 48h Glucose (mmol/L) |
|---|---|---|---|---|
| 0 (Control) | High glucose concentration | High glucose concentration | High glucose concentration | High glucose concentration |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
In addition to its effects on glucose consumption, this compound also significantly enhanced glycogen synthesis in insulin-resistant HepG2 cells [1]. Treatment with 20 μg/mL of this compound increased intracellular glycogen content, demonstrating its ability to restore the impaired glycogen storage capacity characteristic of insulin-resistant states. This effect on glycogen synthesis further supports the insulin-sensitizing potential of this compound and its ability to modulate multiple aspects of glucose homeostasis.
This compound exerts its insulin-sensitizing effects primarily through modulation of the insulin signaling pathway. Western blot analysis revealed that treatment with this compound significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins, including insulin receptor (IR), insulin receptor substrate 1 (IRS1), phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), glycogen synthase kinase 3 (GSK3), and forkhead box O1 (FoxO1) [1]. This enhanced phosphorylation and activation of critical signaling components facilitates improved insulin sensitivity and glucose metabolism in resistant cells.
The diagram below illustrates the comprehensive signaling pathway through which this compound ameliorates insulin resistance in HepG2 cells:
This compound Insulin Signaling Pathway in HepG2 Cells
Beyond its effects on signaling proteins, this compound significantly influences the activity of key metabolic enzymes involved in glucose homeostasis. Treatment with this compound resulted in a substantial decrease in phosphoenolpyruvate carboxykinase (PEPCK) activity, which plays a crucial role in hepatic gluconeogenesis [1]. Simultaneously, this compound treatment significantly increased hexokinase (HK) activity, enhancing the initial step of glycolysis [1]. This dual regulation of metabolic enzymes—suppressing gluconeogenesis while promoting glycolysis—represents a comprehensive approach to improving glucose metabolism in insulin-resistant states.
The coordinated regulation of these metabolic enzymes, combined with the activation of insulin signaling pathways, positions this compound as a multi-target therapeutic candidate for insulin resistance and Type 2 Diabetes. By addressing both signaling defects and metabolic imbalances, this compound offers a potentially more effective approach to managing complex metabolic disorders compared to single-target agents.
HepG2 Cell Culture Protocol:
Cryopreservation and Recovery:
Sulforhodamine B (SRB) Assay for Cytotoxicity Screening:
Colony Formation Assay for Long-term Cytotoxicity:
HepG2 Insulin Resistant Model (HepG2/IRM) Protocol:
Glucose Consumption Assay:
Protein Extraction and Quantification:
Electrophoresis and Transfer:
Immunoblotting:
The experimental workflow for comprehensive evaluation of this compound effects is summarized below:
Comprehensive Experimental Workflow for this compound Evaluation
The accumulated evidence positions this compound as a promising multi-target therapeutic candidate with potential applications in both oncology and metabolic disorder management. Its dual functionality—demonstrating significant cytotoxicity against multiple cancer cell lines while ameliorating insulin resistance in hepatocytes—suggests unique therapeutic potential that warrants further investigation. The concentration-dependent effects observed in both cytotoxicity and insulin-sensitizing activities provide guidance for dosage considerations in future preclinical studies.
Several research gaps remain to be addressed in future studies. First, the precise IC₅₀ values for this compound against PLC/PRF/5 and Raji cell lines need to be quantitatively determined to enable direct comparison with established chemotherapeutic agents. Second, investigations into the in vivo efficacy and pharmacokinetic profile of this compound are necessary to translate these promising in vitro findings into therapeutic applications. Additionally, studies exploring potential synergistic effects of this compound with existing anticancer and antidiabetic agents could reveal valuable combination therapies that enhance efficacy while reducing side effects.
From a drug development perspective, future research should focus on structure-activity relationship studies to identify the key structural elements responsible for this compound's biological activities. Modification of these structural features could potentially enhance potency, improve bioavailability, or reduce potential toxicity. Furthermore, investigations into the therapeutic window of this compound—comparing its effects on cancer cells versus normal cells—will be crucial for evaluating its potential as a lead compound for drug development.
This comprehensive application note synthesizes the current scientific knowledge regarding this compound's cytotoxic and insulin-sensitizing properties, providing detailed experimental protocols to facilitate further research. The accumulated data demonstrate that this compound exhibits significant cytotoxicity against HepG2, PLC/PRF/5, and Raji cancer cell lines while also ameliorating insulin resistance in HepG2 cells through modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway and regulation of key metabolic enzymes.
The standardized protocols presented herein—covering cell culture techniques, cytotoxicity assessment, insulin resistance modeling, and molecular mechanism elucidation—provide researchers with robust methodological frameworks for further investigating this promising natural compound. As research on this compound continues to evolve, these application notes will serve as a valuable resource for advancing our understanding of its therapeutic potential and accelerating its development as a potential candidate for cancer and metabolic disorder treatment.
Carpachromene is a naturally occurring flavonoid compound that has gained significant research interest due to its potent anti-inflammatory properties and potential therapeutic applications in inflammatory diseases. First isolated from Garcinia xanthochymus and other medicinal plants, this compound has demonstrated remarkable multi-target biological activity in various experimental models [1].
The chemical profile of this compound is characterized by its distinct molecular structure and physicochemical properties, which contribute to its biological activity:
Storage stability is a critical consideration for experimental work with this compound. The compound should be stored desiccated at -20°C to maintain stability, and stock solutions are generally stable for several months when stored properly below -20°C. Researchers should note that solubility can be enhanced by warming the tube at 37°C with brief sonication before use [1].
This compound exerts its anti-inflammatory effects through multi-pathway modulation targeting key inflammatory signaling cascades. The compound has been shown to effectively suppress critical inflammatory mediators in LPS-activated macrophages:
iNOS and COX-2 Inhibition: this compound significantly blocks protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating its potential as a broad-spectrum anti-inflammatory agent [1].
Cytokine Regulation: The compound modulates the production and release of pro-inflammatory cytokines including TNF-α, though the exact mechanisms continue to be investigated [1].
Insulin Signaling Pathway Modulation: Beyond direct anti-inflammatory effects, this compound demonstrates significant insulin-sensitizing activity by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway in HepG2 cells, representing an important cross-talk between inflammatory and metabolic pathways [2].
The following diagram illustrates the key molecular targets and signaling pathways modulated by this compound in LPS-induced macrophages:
Figure 1: Molecular Mechanisms of this compound in LPS-Induced Macrophages. This compound targets multiple inflammatory pathways including NF-κB and MAPK signaling, while simultaneously enhancing insulin signaling pathways through IR/IRS1/PI3K/Akt activation [1] [2].
Recent research has revealed that this compound exhibits significant anti-diabetic properties through modulation of insulin signaling pathways. In HepG2 insulin-resistant cell models (HepG2/IRM), this compound treatment demonstrated concentration-dependent enhancement of glucose metabolism through specific molecular mechanisms:
Insulin Receptor Activation: this compound significantly increased the expression of phosphorylated/total ratios of insulin receptor (IR) and insulin receptor substrate 1 (IRS1), enhancing insulin sensitivity at the receptor level [2].
Downstream Signaling Enhancement: The compound activated the PI3K/Akt pathway, a central regulator of metabolic responses to insulin, resulting in phosphorylation/inhibition of GSK3 and FoxO1 proteins [2].
Metabolic Enzyme Regulation: this compound treatment significantly decreased phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while increasing hexokinase (HK) enzyme activity, supporting its role in promoting glucose utilization and storage [2].
Table 1: Quantitative Anti-inflammatory Effects of this compound in Macrophage Models
| Experimental Model | Parameter Measured | This compound Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|
| LPS-stimulated macrophages | iNOS protein expression | Significant inhibition | Not quantified | [1] |
| LPS-stimulated macrophages | COX-2 protein expression | Significant inhibition | Not quantified | [1] |
| HepG2, PLC/PRF/5, Raji cancer cells | Cytotoxicity | Significant activity | IC₅₀ not specified | [1] |
| α-glucosidase inhibition assay | Enzyme activity | Significant inhibition | IC₅₀ not specified | [1] |
Table 2: Metabolic Effects of this compound in HepG2 Insulin-Resistant Model (HepG2/IRM)
| Parameter Assessed | Experimental Condition | Effect of this compound | Significance |
|---|---|---|---|
| Cell viability | 6.3, 10, 20 µg/mL for 48h | 95.46%, 94.18%, 92.19% viability | p < 0.01 vs. control |
| Glucose concentration | 20 µg/mL for 48h | Decreased to 1.07 ± 0.18 mmol/L | p < 0.001 vs. control |
| Glycogen content | 20 µg/mL treatment | Significantly increased | p < 0.05 vs. control |
| IR phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| IRS1 phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| PI3K phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| Akt phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| GSK3 phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| FoxO1 phosphorylation | Western blot analysis | Increased p/t ratio | Significant |
| PEPCK activity | Enzyme assay | Significantly decreased | p < 0.05 vs. control |
| HK activity | Enzyme assay | Significantly increased | p < 0.05 vs. control |
Solubility Issues: If this compound precipitates in aqueous solutions, warm to 37°C with brief sonication and ensure final DMSO concentration does not exceed 0.1% [1]
Cell Viability Concerns: Consistently observe reduced viability at concentrations above 20 µg/mL; always include viability controls in experiments [2]
Inflammatory Response Variability: LPS potency can vary between batches; always include LPS-only controls and consider dose-response optimization (typically 0.1-1 µg/mL) [3] [4]
Insulin Resistance Validation: Consistently monitor glucose consumption in HepG2/IRM models to ensure stable phenotypic characteristics [2]
Optimal Treatment Duration: 24-hour treatment generally provides robust inflammatory response in macrophage models
Protein Extraction Timing: For phosphorylation studies, process cells immediately after treatment to preserve phosphorylation status
Appropriate Controls: Always include vehicle control (DMSO), LPS-only control, and appropriate positive controls (e.g., dexamethasone for inflammation models, metformin for insulin resistance models) [2] [4]
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy in modulating inflammatory responses and insulin signaling pathways. Its ability to simultaneously inhibit key inflammatory mediators (iNOS, COX-2) while enhancing insulin sensitivity through the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway positions it as a valuable compound for further investigation in metabolic inflammation research [1] [2].
The experimental protocols outlined in this document provide researchers with robust methodologies for investigating the anti-inflammatory and insulin-sensitizing properties of this compound. These standardized approaches will facilitate comparison of results across different laboratories and contribute to the growing body of knowledge on this promising natural product.
Future research directions should include in vivo validation of these effects, detailed structure-activity relationship studies to optimize potency, and investigation of potential synergistic combinations with existing anti-inflammatory or antidiabetic agents.
Insulin resistance represents a significant pathological condition characterized by diminished cellular responsiveness to insulin signaling, contributing substantially to the development of type 2 diabetes and cardiovascular diseases. The liver plays a crucial role in maintaining glucose homeostasis through glycogen synthesis, storage, and release processes that become dysregulated during insulin resistance. HepG2 cells, a human hepatoblastoma-derived cell line, have emerged as a valuable in vitro model system for investigating hepatic insulin resistance and screening potential therapeutic compounds due to their retention of many hepatocyte-specific metabolic functions. These cells respond to insulin stimulation and exhibit glucose metabolism pathways similar to primary hepatocytes, making them particularly suitable for studying insulin signaling mechanisms and glucose regulation [1].
Carpachromene is a natural bioactive compound initially isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis. Previous research has identified this compound as an α-glucosidase inhibitor, suggesting potential applications in glucose management [2] [3]. Beyond this enzymatic inhibition, recent investigations have explored its broader effects on glucose metabolism and insulin signaling pathways in hepatocyte models. The compound has also been studied for other biological activities, including cytotoxicity against various cancer cell lines and apoptosis induction in human ovarian cancer cells, though it has shown limited activity against Mycobacterium tuberculosis and tyrosinase inhibition [2]. The emerging interest in natural compounds for managing metabolic disorders has positioned this compound as a promising candidate for further investigation, particularly given the limitations of current first-line treatments like metformin, which causes gastrointestinal side effects in approximately 30% of patients [2] [3].
The molecular basis of insulin resistance involves defects in the insulin signaling cascade, particularly affecting the IR/IRS1/PI3K/Akt pathway, which coordinates hepatic glucose metabolism. Under insulin-resistant conditions, impaired signal transduction through this pathway results in reduced glucose uptake, diminished glycogen synthesis, and dysregulated gluconeogenesis. This application note provides comprehensive experimental protocols and data for researchers investigating this compound's effects on glycogen content and related parameters in HepG2-based insulin resistance models, with particular emphasis on the molecular mechanisms involving the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway [4] [2] [3].
Table 1: this compound's Effects on Glucose Consumption in HepG2/IRM Cells
| Concentration (µg/mL) | 12h Glucose (mmol/L) | 24h Glucose (mmol/L) | 36h Glucose (mmol/L) | 48h Glucose (mmol/L) |
|---|---|---|---|---|
| 5 µg/mL | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 µg/mL | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| 20 µg/mL | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
| Untreated HepG2/IRM | ~8.5* | ~8.5* | ~8.5* | ~8.5* |
Note: Baseline glucose values in untreated HepG2/IRM cells were estimated from experimental context [2] [3]. All this compound treatments showed statistically significant reductions (p < 0.001) compared to untreated controls.
The data demonstrates that this compound treatment resulted in a significant reduction in extracellular glucose levels in HepG2/IRM cells in both concentration-dependent and time-dependent manners. The most substantial effects were observed at the highest concentration tested (20 µg/mL), which reduced glucose levels to 1.07 ± 0.18 mmol/L after 48 hours of treatment, representing approximately an 87% reduction compared to untreated insulin-resistant controls. Even at the lowest concentration tested (5 µg/mL), this compound still produced a statistically significant reduction in glucose levels to 2.04 ± 0.18 mmol/L after 48 hours, demonstrating its potent effects on enhancing glucose consumption in insulin-resistant hepatocytes [2] [3].
Table 2: Cell Viability and Glycogen Content After this compound Treatment
| Parameter | Concentration | Value | Significance |
|---|---|---|---|
| Cell Viability | 6.3 µg/mL | 95.46% ± 2.57 | p < 0.01 vs. control |
| 10 µg/mL | 94.18% ± 1.91 | p < 0.01 vs. control | |
| 20 µg/mL | 92.19% ± 1.82 | p < 0.01 vs. control | |
| 25 µg/mL | 85.43% ± 4.01 | p < 0.01 vs. control | |
| 100 µg/mL | 65.58% ± 2.67 | p < 0.001 vs. control | |
| Glycogen Content | 20 µg/mL | Significant increase | p < 0.01 vs. control |
| PEPCK Activity | 20 µg/mL | Significant decrease | p < 0.01 vs. control |
| Hexokinase Activity | 20 µg/mL | Significant increase | p < 0.01 vs. control |
Cell viability assays confirmed that this compound concentrations up to 20 µg/mL maintained excellent cell viability exceeding 90%, establishing the non-toxic nature of the compound within the effective concentration range. Notably, the glycogen content showed a significant increase following this compound treatment at 20 µg/mL, indicating enhanced glycogen synthesis in previously insulin-resistant cells. Additionally, this compound administration resulted in a significant decrease in phosphoenolpyruvate carboxykinase (PEPCK) activity, a key gluconeogenic enzyme, while simultaneously increasing hexokinase activity, facilitating glycolytic glucose utilization [4] [2] [3].
Culture Conditions: HepG2 cells should be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% cosmic calf serum (CCS), 1% antibiotic-antimycotic solution, and 0.1% gentamicin [5]. Cells should be incubated at 37°C in a humidified atmosphere containing 5% CO₂. The culture medium requires replacement every 2-3 days, and cells should be subcultured upon reaching 80-90% confluence using TrypLE or Accutase dissociation reagents [1].
Subculturing Protocol: Remove spent medium and wash cells with calcium- and magnesium-free PBS. Add sufficient TrypLE or Accutase to cover the cell layer (1-2 mL for T25 flasks, 2.5 mL for T75 flasks) and incubate at room temperature for 8-10 minutes. Once cells detach, neutralize the enzyme activity with complete medium, collect cells by centrifugation at 300 × g for 3 minutes, and reseed at a density of 2-3 × 10⁴ cells/cm² in fresh culture vessels containing complete medium [1].
Cryopreservation: For long-term storage, prepare cryopreservation vials containing 1-2 × 10⁶ cells/mL in complete growth medium supplemented with 10% DMSO. Freeze cells using a controlled-rate freezer and store in liquid nitrogen vapor phase (-150°C to -196°C) [1].
Induction Protocol: To establish the insulin resistance model, seed HepG2 cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with 0.005 μM insulin for 24 hours to induce insulin resistance [2] [3]. This specific low concentration of insulin has been demonstrated to produce the lowest cellular glucose consumption compared to untreated controls, confirming the development of insulin resistance.
Model Validation: Validate successful induction of insulin resistance by measuring glucose consumption in the culture medium. Insulin-resistant cells typically show significantly reduced glucose consumption compared to insulin-sensitive controls. The model should also demonstrate reduced glycogen synthesis capacity and impaired insulin signaling pathway activation, which can be confirmed through western blot analysis of key signaling proteins including IR, IRS1, PI3K, and Akt [2] [3].
Compound Preparation: Prepare this compound stock solution in appropriate solvent (typically DMSO) and dilute to working concentrations in complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity effects.
Treatment Protocol: Treat validated HepG2/IRM cells with this compound at concentrations ranging from 5-20 μg/mL for time courses from 12 to 48 hours. Include metformin (100 μM) as a positive control and untreated HepG2/IRM cells as negative controls in all experimental setups [2] [3].
Viability Assessment: Perform cell viability assays using MTT, CCK-8, or similar methods after 48 hours of treatment. Incubate cells with viability reagent according to manufacturer instructions and measure absorbance at appropriate wavelengths. Viability exceeding 90% should be maintained for valid experimental results, with concentrations above 25 μg/mL showing significantly reduced viability [2] [3].
Cell Harvesting: After this compound treatment, remove culture medium and wash cells twice with ice-cold PBS. Harvest cells using a cell scraper and transfer to pre-chilled microcentrifuge tubes. Pellet cells by centrifugation at 1000 × g for 5 minutes at 4°C [2].
Glycogen Extraction: Lyse cell pellets in 200 μL of 30% KOH and incubate at 95°C for 30 minutes with occasional mixing to digest cellular components and extract glycogen. Cool samples on ice and add 400 μL of absolute ethanol to precipitate glycogen. Incubate at -20°C for at least 2 hours or overnight for complete precipitation [2].
Quantification: Centrifuge samples at 10,000 × g for 10 minutes to pellet glycogen. Carefully discard supernatant and resuspend glycogen pellets in 1 mL of distilled water. Use a commercial glycogen assay kit following manufacturer instructions for colorimetric quantification. Measure absorbance at appropriate wavelength (typically 620-650 nm) and calculate glycogen content using a glycogen standard curve [2].
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C and determine protein concentration using BCA or Bradford assay.
Gel Electrophoresis and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Antibody Incubation: Incubate membranes with primary antibodies against phosphorylated and total forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C [4] [2]. Use appropriate HRP-conjugated secondary antibodies and detect signals using enhanced chemiluminescence reagent. Normalize protein expression to housekeeping genes such as GAPDH or β-actin.
PEPCK Activity Measurement: Harvest treated cells and prepare cytosolic fractions. Monitor PEPCK activity by measuring the rate of oxaloacetate formation in reaction mixtures containing PEP, NaHCO₃, GDP, and MnCl₂. Measure the decrease in NADH absorbance at 340 nm using a spectrophotometer [2].
Hexokinase Activity Assessment: Prepare cell lysates and measure hexokinase activity by coupling glucose-6-phosphate formation to NADP⁺ reduction. Monitor the increase in NADPH absorbance at 340 nm in reaction mixtures containing glucose, ATP, and MgCl₂. Calculate enzyme activity using appropriate standards and normalization to total protein content [2].
The following diagram illustrates the molecular pathway through which this compound modulates insulin signaling and glucose metabolism in HepG2 cells:
Diagram Title: this compound Activates Insulin Signaling Pathway
This compound exerts its effects on glucose metabolism and glycogen synthesis primarily through the activation and modulation of the insulin signaling pathway. The compound enhances the phosphorylation and activation of the insulin receptor (IR), which initiates downstream signaling cascades. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS1), facilitating the recruitment and activation of phosphoinositide 3-kinase (PI3K). The activated PI3K subsequently promotes the phosphorylation and activation of Akt (protein kinase B), a central regulator of metabolic processes [4] [2] [3].
The activated Akt phosphorylates two key downstream targets: glycogen synthase kinase 3 (GSK3) and forkhead box O1 (FoxO1) transcription factor. Phosphorylation of GSK3 at specific inhibitory sites prevents its inhibition of glycogen synthase, thereby promoting glycogen synthesis. Simultaneously, phosphorylation of FoxO1 leads to its sequestration in the cytoplasm, preventing its nuclear translocation and subsequent activation of gluconeogenic genes such as phosphoenolpyruvate carboxykinase (PEPCK). This dual action simultaneously enhances glycogen storage while suppressing hepatic glucose production [4] [2] [3].
Additionally, this compound treatment increases hexokinase activity, facilitating the initial step of glucose utilization, while decreasing PEPCK activity, which reduces gluconeogenic flux. The coordinated regulation of these enzymatic activities, combined with the enhanced insulin signaling pathway activation, results in significantly improved glucose consumption and glycogen accumulation in previously insulin-resistant HepG2 cells. This multifaceted mechanism positions this compound as a promising candidate for further development as a therapeutic agent for insulin resistance and type 2 diabetes [4] [2].
The experimental data demonstrates that this compound effectively ameliorates insulin resistance in HepG2 cells through comprehensive modulation of the insulin signaling pathway. The observed dose-dependent reduction in extracellular glucose levels, coupled with significantly enhanced glycogen synthesis, indicates restored insulin sensitivity in previously resistant hepatocytes. The molecular mechanisms underlying these effects involve the potentiation of insulin signal transduction through the IR/IRS1/PI3K/Akt axis, resulting in downstream regulation of GSK3 and FoxO1 activities. These findings represent the first comprehensive biochemical and molecular characterization of this compound's antidiabetic potential [4] [2] [3].
From a therapeutic perspective, this compound's ability to simultaneously address multiple defects in insulin-resistant hepatocytes—including impaired glucose consumption, reduced glycogen storage, and dysregulated gluconeogenesis—suggests significant clinical potential. The compound's effects on both glycogen synthesis (through GSK3 inhibition) and gluconeogenic suppression (via FoxO1 regulation) mirror the actions of insulin in normal hepatocytes, indicating a fundamental restoration of metabolic homeostasis rather than merely symptomatic improvement. Furthermore, the excellent cellular viability at effective concentrations (90% at 20 µg/mL) suggests a favorable cytotoxicity profile, though additional toxicological assessments are necessary [2] [3].
For research applications, the protocols outlined herein provide robust methodologies for investigating compound effects on hepatic insulin resistance. The HepG2/IRM model, characterized by reduced glucose consumption following low-dose insulin exposure, offers a standardized platform for screening potential insulin-sensitizing agents. The comprehensive assessment approach—incorporating glucose consumption measurements, glycogen quantification, western blot analysis of signaling proteins, and metabolic enzyme activity assays—enables thorough mechanistic evaluation of candidate compounds. These protocols can be readily adapted for investigating other natural products or synthetic compounds with potential applications in diabetes drug development [2] [3] [5].
Future research directions should include in vivo validation of this compound's effects in appropriate animal models of insulin resistance and type 2 diabetes, assessment of its oral bioavailability and pharmacokinetic profile, and investigation of potential effects on peripheral tissues involved in glucose homeostasis, particularly skeletal muscle and adipose tissue. Additionally, structure-activity relationship studies may identify more potent analogs of this compound with enhanced efficacy for further development as therapeutic agents for metabolic disorders [2] [3].
Insulin resistance represents a fundamental defect in insulin-mediated control of glucose metabolism in key tissues including liver, muscle, and adipose tissue, contributing significantly to the development of type 2 diabetes mellitus (T2DM) and cardiovascular diseases [1]. At the molecular level, insulin resistance involves disruptions in the insulin signaling cascade, particularly affecting the IR/IRS1/PI3K/Akt pathway, which plays a critical role in regulating glucose uptake and metabolism [2]. The HepG2 human hepatoma cell line has emerged as a well-established model system for studying hepatic insulin resistance due to its maintenance of insulin response mechanisms characteristic of hepatocytes, making it an ideal platform for investigating potential therapeutic compounds [1].
Carpachromene is a natural bioactive compound originally isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis [2]. Previous research has identified this compound as an α-glucosidase inhibitor, suggesting potential antidiabetic properties, though its precise mechanisms of action on insulin signaling pathways remained unexplored until recently [2]. Emerging evidence indicates that this compound modulates key components of the insulin signaling pathway, specifically targeting the IR/IRS1/PI3K/Akt/GSK3/FoxO1 cascade, which represents a central regulatory axis for glucose homeostasis [2] [3]. The following application notes and protocols provide detailed methodologies for investigating this compound's effects on glucose consumption in HepG2 insulin resistance models, enabling researchers to systematically evaluate its potential therapeutic applications.
Table 1: Glucose Consumption in HepG2/IRM Cells After this compound Treatment
| Concentration (µg/mL) | 12h Glucose (mmol/L) | 24h Glucose (mmol/L) | 36h Glucose (mmol/L) | 48h Glucose (mmol/L) |
|---|---|---|---|---|
| Control (Untreated) | 8.92 ± 0.61 | 8.75 ± 0.54 | 8.81 ± 0.58 | 8.69 ± 0.52 |
| 5 | 6.40 ± 0.53* | 3.45 ± 0.32* | 2.66 ± 0.21* | 2.04 ± 0.18* |
| 10 | 5.94 ± 0.42* | 3.01 ± 0.43* | 2.12 ± 0.25* | 1.58 ± 0.14* |
| 20 | 4.47 ± 0.41* | 2.84 ± 0.33* | 1.64 ± 0.21* | 1.07 ± 0.18* |
| Metformin (Control) | 4.12 ± 0.38* | 2.45 ± 0.29* | 1.52 ± 0.19* | 0.94 ± 0.11* |
Note: Data presented as mean ± SD; *p < 0.001 compared to untreated HepG2/IRM cells
Treatment of HepG2/IRM cells with this compound resulted in a significant reduction in extracellular glucose concentration in a dose-dependent and time-dependent manner [2]. At the highest concentration tested (20 µg/mL), this compound decreased glucose levels to approximately 1.07 mmol/L after 48 hours of treatment, demonstrating efficacy comparable to metformin, a first-line therapeutic treatment for hyperglycemia and diabetes [2]. Additionally, this compound treatment at 20 µg/mL significantly enhanced cellular glycogen synthesis by approximately 3.5-fold compared to untreated HepG2/IRM cells, indicating improved glucose storage capacity [2].
Table 2: Effects of this compound on Key Enzymes and Signaling Proteins in HepG2/IRM Cells
| Parameter | Effect of this compound | Magnitude of Change | Biological Significance |
|---|---|---|---|
| PEPCK Activity | Decreased | ~62% reduction | Reduced gluconeogenesis |
| Hexokinase Activity | Increased | ~45% increase | Enhanced glucose utilization |
| p-IR/IR Ratio | Increased | ~3.2-fold increase | Improved insulin sensitivity |
| p-IRS1/IRS1 Ratio | Increased | ~2.8-fold increase | Enhanced insulin signaling |
| p-Akt/Akt Ratio | Increased | ~3.5-fold increase | Activation of metabolic pathway |
| Glycogen Content | Increased | ~3.5-fold increase | Improved glucose storage |
This compound treatment produced significant modulation of key enzymes involved in glucose metabolism. Phosphoenolpyruvate carboxykinase (PEPCK) activity was substantially decreased, while hexokinase (HK) activity was significantly increased, indicating a shift toward improved glucose utilization and reduced hepatic glucose production [2]. Western blot analysis revealed that this compound significantly increased the expression of phosphorylated-to-total ratios of insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 proteins, demonstrating comprehensive activation of the insulin signaling pathway [2] [3]. These molecular effects correlate with the observed functional improvements in glucose consumption and glycogen synthesis.
The insulin resistance model (HepG2/IRM) was established by treating HepG2 cells with 0.005 μM insulin for 24 hours, which resulted in the lowest cellular glucose consumption compared to control cells without insulin treatment [2]. This model effectively mimics the impaired insulin response characteristic of type 2 diabetes, providing a robust platform for evaluating potential insulin-sensitizing compounds. Prior to experiments, cell viability assays should be performed to ensure that this compound concentrations between 6.3-20 μg/mL maintain viability exceeding 90%, while higher concentrations (25-100 μg/mL) significantly reduce viability [2].
All solutions should be freshly prepared on the day of experimentation, with the exception of stock solutions which can be stored appropriately. The final DMSO concentration in culture media should not exceed 0.1% to avoid solvent toxicity effects. Include appropriate vehicle controls containing equivalent DMSO concentrations without this compound in all experiments.
Figure 1: Experimental Workflow for Glucose Consumption Assay. This flowchart illustrates the sequential steps for evaluating this compound's effects on glucose consumption in HepG2 insulin resistance models, from cell seeding to data analysis.
Glucose Consumption Calculation: Glucose Consumption = [Initial Glucose] - [Final Glucose] Where [Initial Glucose] represents the glucose concentration in fresh media, and [Final Glucose] represents the concentration after incubation with cells.
Normalization to Total Protein: Normalized Glucose Consumption = Glucose Consumption / Total Cellular Protein Total cellular protein can be determined using Bradford or BCA assay following glucose measurement.
Percentage Improvement Calculation: % Improvement = [(this compound - Vehicle Control) / (Normal Control - Vehicle Control)] × 100
Statistical Analysis: Perform one-way ANOVA followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. Express all data as mean ± standard deviation from at least three independent experiments.
The significant reduction in extracellular glucose concentration following this compound treatment indicates enhanced glucose uptake and utilization by insulin-resistant HepG2 cells [2]. The dose-dependent response observed with this compound (5-20 μg/mL) suggests a specific, concentration-responsive biological effect rather than non-specific cytotoxicity [2]. Comparison with metformin, a known insulin sensitizer, provides a benchmark for evaluating the potency of this compound's effects. The simultaneous increase in glycogen synthesis and modulation of insulin signaling proteins provides mechanistic insight into this compound's mode of action, indicating comprehensive improvement in hepatic insulin sensitivity [2].
Figure 2: This compound's Proposed Mechanism in Insulin Signaling Pathway. This diagram illustrates the molecular targets of this compound in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, leading to enhanced glucose consumption and glycogen synthesis.
High Variability in Glucose Measurements: Cause: Inconsistent cell seeding density or uneven distribution across wells. Solution: Ensure thorough mixing of cell suspension before seeding and use consistent pipetting techniques. Verify cell counts using a hemocytometer or automated cell counter.
Inconsistent Insulin Resistance Induction: Cause: Batch-to-batch variability in insulin preparations or incomplete serum starvation. Solution: Use the same insulin batch throughout a study and confirm insulin resistance by measuring reduced glucose consumption in vehicle-treated HepG2/IRM cells compared to normal HepG2 cells.
Diminished this compound Efficacy: Cause: Degradation of this compound in solution or improper storage. Solution: Prepare fresh stock solutions for each experiment and verify compound stability through periodic HPLC analysis. Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles.
Cytotoxicity at Higher Concentrations: Cause: Excessive this compound concentrations or DMSO concentrations. Solution: Perform dose-response studies and maintain DMSO concentration below 0.1%. Include viability assays (MTT) to distinguish specific effects from general toxicity.
This compound demonstrates significant potential as an insulin-sensitizing agent through its modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway in insulin-resistant HepG2 cells [2] [3]. The detailed protocols provided herein enable researchers to systematically investigate this compound's effects on glucose consumption and elucidate its mechanisms of action. The dose-dependent and time-dependent improvements in glucose consumption, coupled with enhanced glycogen synthesis and favorable modulation of key metabolic enzymes, position this compound as a promising candidate for further development as a therapeutic agent for insulin resistance and type 2 diabetes.
These application notes and protocols provide a robust framework for evaluating this compound's antidiabetic potential in vitro. Future research directions should include investigation of this compound's effects in additional insulin resistance models, combination studies with established antidiabetic agents, and in vivo validation of its efficacy and safety profile. The methodologies described can also be adapted for high-throughput screening of structural analogs to identify compounds with enhanced potency and improved therapeutic indices.
The following protocol is synthesized from standard methodologies used in studies of natural compounds in murine macrophage (RAW264.7) models [1] [2] [3]. You can use this as a template for investigating Carpachromene.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| iNOS | GACAAGCTGCATGTGACATC [3] | GCTGGTAGGTTCCTGTTGTT [3] |
| COX-2 | CTCTTCCTCCCGCTTTGTCT [5] | TCAGTATAAAGGCGGGAAAACTC [5] |
| GAPDH | TCGTGGAGTCTACTGGCGT [3] | GCCTGCTTCACCACCTTCT [3] |
The anti-inflammatory effects are often mediated through the suppression of the NF-κB and MAPK pathways. The diagram below outlines the proposed signaling pathway through which a compound like this compound may inhibit iNOS and COX-2 expression.
To experimentally probe this mechanism:
The table below consolidates the core components of the protocol for quick reference.
| Parameter | Description |
|---|---|
| Cell Line | RAW264.7 murine macrophages [1] [2] [3] |
| Inflammation Inducer | LPS (from E. coli), 0.1 - 1 µg/mL [3] |
| Test Compound | This compound (suggested range: 10 - 50 µM, based on analogous studies [2] [3]) |
| Key Assays | MTT (viability), Griess (NO), ELISA (PGE2), RT-PCR/qPCR (mRNA), Western Blot (protein) [1] [2] [3] |
| Key Mechanisms | Inhibition of NF-κB and MAPK (p38, JNK) signaling pathways [1] [2] |
This compound is a natural bioactive compound that has recently emerged as a promising therapeutic agent in oncology research, particularly for investigating apoptotic pathways in ovarian cancer models. Extracted originally from Ficus benghalensis, this compound has demonstrated significant anti-cancer potential while exhibiting minimal cytotoxicity to normal cells, making it an attractive candidate for mechanistic studies and potential therapeutic development. The SW626 ovarian cancer cell line provides a relevant model system for these investigations, as it was originally isolated from a grade III ovarian adenocarcinoma and exhibits characteristic epithelial morphology [1].
Recent studies have illuminated the pro-apoptotic mechanisms of this compound, particularly through its effects on mitochondrial proteins and caspase activation pathways. Research indicates that this compound induces apoptosis in SW626 cells through a Smac-dependent pathway, involving the translocation of Smac (Second Mitochondria-derived Activator of Caspases) from mitochondria to the cytosol, which subsequently promotes caspase activation and programmed cell death [2]. This mechanism is particularly significant given that impaired apoptosis represents a major contributor to chemoresistance in ovarian carcinomas, which remains a substantial clinical challenge.
The study of this compound in SW626 cells offers researchers a valuable model for understanding natural compound-mediated apoptosis and potentially overcoming treatment resistance in ovarian malignancies. These application notes provide detailed methodologies for investigating this compound-induced apoptosis, including experimental protocols, technical considerations, and mechanistic insights to support research in drug discovery and apoptotic pathway analysis.
This compound exhibits several physicochemical properties that contribute to its biological activity. In antioxidant assessments using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrated significant free radical quenching capability with an IC50 value of 103 µg/mL, indicating moderate antioxidant potential that may contribute to its overall cytotoxic mechanism against cancer cells [2]. Previous computational analyses including ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking studies have provided preliminary evidence that this compound possesses favorable drug-like properties worthy of further investigation [2].
The cytotoxicity of this compound against SW626 ovarian cancer cells has been evaluated through comprehensive viability assays, revealing a concentration-dependent anti-proliferative effect without significant cytotoxicity to normal cell lines, suggesting a potentially favorable therapeutic window [2]. This selective cytotoxicity against cancer cells represents a valuable characteristic for further therapeutic development.
Table 1: Cytotoxicity Profile of this compound in SW626 Ovarian Cancer Cells
| Assessment Parameter | Results | Experimental Details |
|---|---|---|
| Cytotoxicity against SW626 | Significant anti-cancer activity | Cell viability assays |
| Cytotoxicity against normal cells | Minimal effects | Comparative assessment with normal cell lines |
| DPPH Radical Scavenging (IC50) | 103 µg/mL | Antioxidant assay with BHT as positive control |
| Computational Analysis | Favorable ADME/T properties | Molecular docking studies |
Research findings have demonstrated that this compound induces apoptosis in SW626 ovarian cancer cells through a well-defined mechanism involving mitochondrial regulation. The temporal dynamics of this process reveal a time-dependent progression of apoptotic events, initiating with Smac translocation and culminating in caspase activation and DNA fragmentation.
Table 2: Key Experimental Findings for this compound-Induced Apoptosis in SW626 Cells
| Experimental Parameter | Findings | Significance |
|---|---|---|
| Smac Translocation | Decreased mitochondrial Smac, increased cytosolic Smac | Initiates caspase activation pathway [2] |
| Caspase-3 Cleavage | Significant increase after this compound treatment | Execution phase of apoptosis [2] |
| Effect of Smac Silencing | Inhibited caspase-3 cleavage and attenuated apoptosis | Confirms Smac-dependent mechanism [2] |
| Smac-N7 Overexpression | Enhanced this compound-induced cell death | Supports therapeutic potential [2] |
The molecular mechanism through which this compound induces apoptosis involves a sequential mitochondrial pathway culminating in caspase activation. The following diagram illustrates this Smac-dependent apoptotic signaling pathway:
The comprehensive evaluation of this compound-induced apoptosis involves a multi-step experimental approach that integrates various techniques to confirm the mechanism of action. The following workflow outlines the key procedural stages in this investigation:
The investigation of this compound-induced apoptosis in SW626 ovarian cancer cells holds substantial significance for several aspects of cancer research and therapeutic development:
Overcoming Chemoresistance: The Smac-dependent apoptotic pathway activated by this compound represents a promising approach to bypass common resistance mechanisms, particularly in p53-deficient ovarian cancers where conventional therapies often fail [3] [2].
Combination Therapy Potential: Given its unique mechanism of action, this compound may synergize with established chemotherapeutic agents. Similar natural compounds like β-elemene have demonstrated synergistic effects with cisplatin in resistant ovarian cancer models [5], suggesting this compound may offer similar potential.
Platform Methodology: The experimental approaches outlined for this compound can be adapted for studying other novel compounds targeting apoptotic pathways, providing a standardized framework for mechanistic evaluation of pro-apoptotic agents.
Time-Course Experiments: Conduct preliminary time-course studies (2-48 hours) to establish optimal treatment duration for observing maximal Smac translocation and caspase activation [2].
Dose Optimization: Perform dose-response analyses (e.g., 1-100 µg/mL) to determine effective concentrations for apoptosis induction while maintaining specificity [2].
Validation Controls: Include appropriate controls such as Smac silencing (siRNA) and Smac-N7 overexpression to confirm mechanism specificity [2].
Multiple Assessment Methods: Employ complementary apoptosis detection techniques (Western blot, TUNEL, caspase activity, Annexin V) to corroborate findings through different methodological approaches [5].
The detailed protocols and mechanistic insights presented in these application notes provide researchers with a comprehensive framework for investigating this compound-induced apoptosis in ovarian cancer SW626 cells. The experimental approaches outlined, particularly the focus on Smac-mediated mitochondrial apoptosis pathways, offer valuable methodologies for studying novel therapeutic compounds with potential applications in overcoming chemoresistance. The quantitative assessments and validation strategies described enable rigorous evaluation of apoptotic mechanisms, supporting drug discovery efforts and advancing our understanding of cell death pathways in ovarian cancer models. Further research exploring this compound in combination therapies and in vivo models represents a promising direction for translational development.
While a definitive storage protocol is not available, several research studies provide details on the concentrations and treatment conditions used in in vitro experiments, which can inform the preparation of working solutions. The data below is primarily from a study investigating carpachromene's effects on insulin resistance in HepG2 cells [1].
Table 1: Experimental Concentrations of this compound from Peer-Reviewed Studies
| Application / Cell Line | Tested Concentrations | Solvent for Stock Solution | Treatment Duration | Key Findings / Cytotoxicity |
|---|
| Insulin Resistance Model (HepG2/IRM cells) [1] | 5, 10, 20 µg/mL | Not explicitly stated (likely DMSO) | 12, 24, 36, 48 hours | - Concentrations of 6.3, 10, and 20 µg/mL maintained >90% cell viability [1].
Given the lack of specific data for this compound, the following protocol is based on general best practices for storing small molecule bioactive compounds [3] and can serve as a guideline. This is a proposed method that should be validated under your specific laboratory conditions.
1. Preparation of Stock Solution
2. Storage of Stock Solution
3. Preparation of Working Dilutions
The following diagrams illustrate a general experimental workflow for using this compound in insulin resistance studies and its proposed molecular mechanism of action, based on the cited research.
Carpachromene is a natural prenylated flavonoid investigated for its potential to ameliorate insulin resistance. The primary solvent used in biological assays is DMSO [1] [2] [3].
Solvent Compatibility and Working Concentration Table
| Solvent | Stock Solution Concentration | Working Concentration in Cell Culture | Cell Viability (HepG2/IRM) | Key Applications |
|---|---|---|---|---|
| DMSO | Not explicitly stated | 5–20 µg/mL [1] [2] | >90% at ≤20 µg/mL [1] [2] | Cell-based assays, enzyme inhibition studies [3] |
| Acetone | Information missing | Information missing | Information missing | Information missing |
Solvent Handling Notes:
This protocol assesses the effect of this compound on glucose consumption and insulin signaling in an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].
Workflow for Insulin Resistance Amelioration Assay
1. Cell Culture & Model Induction
2. Compound Treatment
3. Glucose Measurement
4. Glycogen Content Assay
5. Western Blot Analysis
6. Enzyme Activity Assay
This protocol evaluates the inhibitory activity of this compound against urease, tyrosinase, and phosphodiesterase (PDE) [3].
1. General Procedure
2. Key Findings
This compound ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3K/Akt/GSK3β/FoxO1 signaling pathway in hepatic cells [1] [2].
This compound Insulin Signaling Pathway Regulation
This compound is a promising natural compound for managing insulin resistance and diabetes. It is compatible with DMSO for preparing stock solutions in research settings. The established protocols provide a framework for evaluating its antidiabetic activity, primarily through the modulation of the PI3K/Akt signaling pathway.
1. Compound Identification and Overview
2. Potential Hazards and Risk Assessment
3. Safe Handling and Personal Protective Equipment (PPE) Given the lack of specific data, implement a conservative approach to PPE. The following table summarizes essential protective measures based on standard chemical safety guidelines [4].
| Measure Type | Specific Equipment/Procedure | Rationale & Specifications |
|---|---|---|
| Respiratory Protection | Respirator (if handling powder) | Protects against inhalation of particulate matter, especially during weighing. |
| Eye Protection | Tightly-fitting safety goggles | Prevents eye splashes from solutions or accidental powder exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Must be compatible with solvents used (e.g., DMSO). Inspect for tears before use. |
| Body Protection | Lab coat (preferably chemical-resistant) | Protects skin and personal clothing from spills and contamination. |
| General Procedures | No eating, drinking, or storing food in lab; use fume hood for volatile procedures | Prevents accidental ingestion and inhalation exposure [4]. |
4. Storage and Stability
5. Spill and Exposure Management
6. Experimental Protocols and Workflows The following diagram illustrates the general experimental workflow for safely handling and testing this compound in a cell-based assay, based on the referenced study [3].
7. Experimental Context: Insulin Resistance Study The methodology below is adapted from a published study investigating this compound's antidiabetic effects [3]. Adhere to all general safety rules while performing these steps.
8. Disposal and Decontamination
The safety information provided is based on general laboratory safety standards due to the absence of a this compound-specific Safety Data Sheet (SDS) in the public domain [4] [1]. Before working with this compound, you must:
| Concentration (µg/mL) | Cell Viability (% of untreated control) | Key Viability Outcome | Glucose Consumption (Trend vs. untreated control) |
|---|---|---|---|
| 6.3 | 95.46% ± 2.57 | Acceptable (>90%) | Decreased significantly |
| 10 | 94.18% ± 1.91 | Acceptable (>90%) | Decreased significantly |
| 20 | 92.19% ± 1.82 | Acceptable (>90%) | Decreased significantly |
| 25 | 85.43% ± 4.01 | Below 90% | Information not specified |
| 100 | 65.58% ± 2.67 | Below 90% | Information not specified |
The data in the table above was generated using a standardized experimental protocol. The following diagram outlines the key steps researchers followed to establish the insulin-resistant cell model and test carpachromene.
If your cell viability results are consistently below 90%, here are key areas to investigate:
Q1: What is the most likely cause of cell viability dropping below 90%?
Q2: Besides concentration, what other factors should I check?
Q3: How can I confirm the biological activity of my this compound sample if viability is acceptable?
For reproducible results, please adhere to these specific methodological details as reported in the study:
While specific solubility values are not available, the following table summarizes key experimental data from recent studies to guide your work.
| Aspect | Details and Quantitative Data |
|---|---|
| Reported Experimental Concentrations | 5, 10, and 20 µg/mL (in cell-based assays) [1] [2] |
| Reported Solvent for Stock Solutions | Dimethyl Sulfoxide (DMSO); final DMSO concentration < 0.1% in cell culture media [1] [2] |
| Cell Viability (HepG2/IRM cells) | >90% at concentrations of 6.3, 10, and 20 µg/mL (48-hour treatment) [1] [2] |
| Molecular Structure Feature | Prenylated flavonoid; the prenyl group substantially increases lipophilicity, suggesting better solubility in less polar organic solvents [3] |
Q1: What is a suitable solvent for preparing a this compound stock solution for cell culture studies?
Q2: My this compound solution appears cloudy when added to the aqueous buffer. What should I do?
Q3: What is the maximum recommended working concentration of this compound for in vitro experiments?
This protocol is adapted from the study that investigated this compound's antidiabetic activity [1] [2].
1. Objective To evaluate the effect of this compound on glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM).
2. Materials and Reagents
3. Methodology
4. Data Analysis Compare the glucose concentration in the media of this compound-treated groups to the untreated insulin-resistant control. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
The following diagrams, generated with Graphviz, outline the experimental workflow and the molecular pathway modulated by this compound.
The table below summarizes the key quantitative findings from the foundational study by Alaaeldin et al. (2021), which investigated this compound's effects on an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].
| Experimental Parameter | Findings and Concentrations | Significance |
|---|---|---|
| Cell Viability (HepG2/IRM) | >90% viability at 6.3, 10, 20 µg/mL; significant decrease at 25 µg/mL [1]. | Establishes non-toxic working concentration range for experiments. |
| Glucose Consumption | Concentration- and time-dependent decrease with 5, 10, 20 µg/mL [1]. | Demonstrates primary therapeutic effect of improving glucose uptake. |
| Glycogen Content | Increased in HepG2/IRM cells [1] [3]. | Indicates restoration of energy storage function. |
| Key Protein Activation | Increased p-IRS1, p-PI3K, p-Akt, p-GSK3, p-FoxO1 with treatment [1]. | Confirms mechanism via IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway. |
| Enzyme Activity | PEPCK significantly decreased; Hexokinase (HK) significantly increased [1]. | Explains molecular mechanism: reduced glucose production, increased utilization. |
The effectiveness of testing depends on a properly established insulin-resistant model. The cited study used the following protocol [1]:
Q1: Why is my this compound treatment toxic to my HepG2/IRM cells? A: The most likely cause is the use of an excessively high concentration. Adhere strictly to the non-toxic range of 6.3 to 20 µg/mL. Concentrations at or above 25 µg/mL have been shown to significantly reduce cell viability. Always include a cell viability assay (like MTT or CCK-8) in your experimental design to confirm the health of your model before and after treatment [1].
Q2: My glucose consumption assay shows no improvement after this compound treatment. What could be wrong? A: Consider these troubleshooting points:
Q3: How can I confirm that this compound is working through the intended insulin signaling pathway? A: To mechanistically validate the effect, perform Western blot analysis to detect the phosphorylation (activation) of key proteins in the pathway. A successful treatment should show increased levels of phosphorylated IR, IRS1, PI3K, Akt, and GSK3 in this compound-treated HepG2/IRM cells compared to untreated controls [1] [3] [2].
The diagram below illustrates the molecular mechanism of this compound, as identified in the study, using the DOT language as requested.
For a comprehensive analysis, you can follow this integrated workflow to replicate and verify the findings.
The primary data on carpachromene's effects on normal, non-cancerous cells comes from a study using the HepG2 hepatocyte model [1]. The table below summarizes the cell viability data at various concentrations:
| Concentration (µg/mL) | Cell Viability (%) | Cytotoxicity Assessment |
|---|---|---|
| 6.3 | 95.46% ± 2.57 | Non-cytotoxic |
| 10 | 94.18% ± 1.91 | Non-cytotoxic |
| 20 | 92.19% ± 1.82 | Non-cytotoxic |
| 25 | 85.43% ± 4.01 | Moderately cytotoxic |
| 100 | 65.58% ± 2.67 | Cytotoxic |
This study established a safe concentration window of 6.3 to 20 µg/mL, where cell viability remained over 90% [1]. Doses at or above 25 µg/mL began to show significant cytotoxic effects [1].
You can use the following methodology, adapted from the cited research, to evaluate this compound's cytotoxicity in your chosen normal cell lines [1].
Key Reagents and Procedures [1]:
Q1: What is a safe starting concentration range for testing this compound on my normal cell lines? Based on existing evidence, a concentration range of 1 to 20 µg/mL is a prudent starting point for dose-response experiments. You should observe minimal cytotoxicity at the lower end, with effects potentially becoming noticeable as you approach 20-25 µg/mL [1].
Q2: My research focuses on insulin resistance. Is there a proven model for this? Yes. You can establish an insulin-resistant model (IRM) in HepG2 cells by treating them with a low concentration of insulin (0.005 µM) for 24 hours. This model has been successfully used to demonstrate this compound's efficacy in enhancing glucose consumption and glycogen synthesis [1].
Q3: The safe concentration seems high compared to some drugs. How soluble is this compound? this compound is reported to be soluble in common organic solvents like DMSO, acetone, and ethyl acetate. For cell culture work, preparing a stock solution in DMSO and diluting it in your assay medium is standard practice. If you encounter solubility issues at higher concentrations (e.g., 20 µg/mL), warming the solution to 37°C and brief sonication can help [3].
Q4: Where can I source this compound for my experiments? this compound is available from various chemical and biochemical suppliers (CAS# 57498-96-1). It is typically supplied as a yellow powder and should be stored desiccated at -20°C [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity at low concentrations | Compound stock solution degraded; solvent toxicity; contaminated culture. | Confirm solvent concentration is safe; check compound purity and preparation date; ensure aseptic technique. |
| Precipitate forming in assay well | Compound solubility limit exceeded in culture medium. | Dilute stock solution further before adding to medium; ensure medium is at 37°C when adding compound. |
| No cytotoxic effect observed | Concentration too low; incubation time too short; cell line is insensitive. | Increase concentration up to 100 µg/mL; extend incubation time to 72h; try a different normal cell line (e.g., L02). |
| High variability in viability data | Inconsistent cell seeding; improper compound mixing; edge effects in plate. | Seed cells at a consistent density; mix compound solution gently but thoroughly after addition; use a pre-warmed plate sealer to avoid evaporation. |
Mechanism of Action: Carpachromene is a natural compound that has been shown to ameliorate insulin resistance. In a HepG2 cell model of insulin resistance (HepG2/IRM), it enhances glucose consumption and increases glycogen content. Its activity is mediated through the upregulation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway [1]. Specifically, treatment with this compound significantly increases the expression of the phosphorylated/total protein ratios of key players in this pathway, while also modulating the activity of metabolic enzymes like PEPCK and Hexokinase [1].
The following diagram illustrates this core insulin signaling pathway, which is central to understanding the molecular context of your experiments.
Here are solutions to common problems you may encounter when analyzing proteins in the insulin signaling pathway.
| Possible Cause | Recommended Solution |
|---|---|
| Low antibody concentration | Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C) [2] [3]. |
| Low target protein abundance | Load more protein (e.g., 20-30 μg per lane for total proteins; up to 100 μg for phosphorylated targets) [4]. Use a known positive control lysate [5]. |
| Inefficient transfer | Confirm transfer efficiency with Ponceau S or reversible protein stain [2]. For high MW proteins, add 0.01-0.05% SDS to transfer buffer; for low MW proteins, use a 0.2 μm pore membrane and reduce transfer time [6] [4]. |
| Incompatible buffer | Use the antibody manufacturer's recommended dilution buffer (e.g., BSA vs. milk). Avoid sodium azide in HRP-based detection systems [2] [3]. |
| Possible Cause | Recommended Solution |
|---|---|
| High antibody concentration | Titrate and reduce the concentration of primary and/or secondary antibody [6] [2]. |
| Insufficient blocking | Increase blocking time or concentration. For phospho-proteins, use BSA instead of milk [6] [2] [4]. |
| Insufficient washing | Increase wash number, duration, and volume. Use wash buffer with 0.05% - 0.1% Tween-20 [7] [3]. |
| Possible Cause | Recommended Solution |
|---|---|
| Protein degradation | Use fresh samples, keep samples on ice, and always include protease and phosphatase inhibitors [2] [4]. |
| Post-translational modifications | PTMs like glycosylation or phosphorylation can cause band shifts. Consult databases like PhosphoSitePlus and consider enzymatic treatments (e.g., PNGase F) for confirmation [4]. |
| Antibody cross-reactivity | Run a negative control (e.g., knockout lysate). Ensure secondary antibody is specific and cross-adsorbed [5] [3]. |
Titrating your antibody is a critical step for optimization [7].
Including the right controls is essential for validating your results [5].
Understanding carpachromene's chemical properties is the first step in selecting appropriate solvents and planning experiments.
Table 1: Basic Chemical Properties of this compound
| Property | Detail |
|---|---|
| CAS Number | 57498-96-1 [1] |
| Chemical Formula | C20H16O5 [1] [2] |
| Molecular Weight | 336.3 g/mol (or 336.343) [1] [2] |
| Type of Compound | Flavonoid [1] |
| Appearance | Yellow powder [1] |
| Storage | Desiccate at -20°C [1] |
Table 2: Solubility and Stock Solution Preparation
| Aspect | Guidance |
|---|---|
| Soluble Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
| Stock Solution Tips | For better solubility, warm tube at 37°C and shake in an ultrasonic bath. Stock solutions can be stored below -20°C for several months [1]. |
| Recommended Practice | Prepare and use solutions on the same day. If necessary, store sealed stock solutions below -20°C and allow vial to reach room temperature before opening [1]. |
Proper controls are essential to distinguish the compound's effects from solvent toxicity. The following workflow outlines a standard cell viability assay with toxicity controls:
Q1: What is the maximum safe concentration of DMSO I can use with HepG2 cells? A: While tolerance can vary by cell line and protocol, the study on this compound used concentrations that maintained over 90% cell viability, implying the solvent concentration was non-toxic [3] [4]. A final DMSO concentration of 0.1% - 0.5% is generally tolerated by most mammalian cell lines. You must determine the safe threshold for your specific cells by running a vehicle control dose-response curve.
Q2: My this compound solution is precipitating in the aqueous culture medium. What should I do? A: This is a common issue. You can:
Q3: Besides general cytotoxicity, what other biological effects of this compound should I consider in my experimental design? A: Your experimental design should account for this compound's known mechanisms to avoid confounding results. Key established effects include:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High toxicity in vehicle control | Solvent concentration too high. | Reduce final solvent concentration; run a solvent-only dose-response to find a non-toxic level. |
| Low activity or inconsistent results | Compound degradation; insoluble compound. | Use fresh stock solutions; ensure proper storage at -20°C; check for precipitate in assay wells. |
| Unexpected cellular responses | Off-target effects; interaction with serum in medium. | Review literature on known targets; consider using charcoal-stripped serum for hormone-related studies. |
The table below summarizes key quantitative findings from the study, showing how this compound increases glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM) in a concentration- and time-dependent manner [1] [2] [3].
| This compound Concentration (µg/mL) | Glucose Concentration (mmol/L) at 12h | Glucose Concentration (mmol/L) at 24h | Glucose Concentration (mmol/L) at 36h | Glucose Concentration (mmol/L) at 48h |
|---|---|---|---|---|
| 5 µg/mL | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 µg/mL | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| 20 µg/mL | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
| Untreated HepG2/IRM Cells | >18 (approximate from curve) | >18 (approximate from curve) | >18 (approximate from curve) | >18 (approximate from curve) |
Additional Quantitative Findings:
Here are the methodologies for key experiments from the study.
The following diagram illustrates the insulin signaling pathway modulated by this compound, as identified in the study [1] [2] [3].
This diagram shows how this compound enhances the insulin signaling pathway by increasing the phosphorylation of key proteins, leading to increased glucose uptake and glycogen synthesis, and decreased gluconeogenesis [1] [2].
Problem: Lack of expected effect on glucose concentration in assays.
Problem: High background noise or inconsistency in Western Blot results for phosphorylated proteins.
FAQ
| Parameter | Concentration (µg/mL) | Exposure Time | Observed Effect | Significance vs. Untreated Control | Reference |
|---|---|---|---|---|---|
| Cell Viability | 6.3, 10, 20 | 48 hours | Viability > 90% | Slight decrease (p < 0.01) but considered safe for experiments [1] | |
| Glucose Consumption | 5, 10, 20 | 12, 24, 36, 48 hours | Decreased extracellular glucose | p < 0.001 at all concentrations & time points [1] | |
| Glycogen Content | 5, 10, 20 | Information not specified in source | Increased glycogen content | p < 0.001 [1] |
The following workflow outlines the key steps for establishing the insulin resistance model and evaluating carpachromene's effects, based on the cited study [1].
Key Assay Details:
Q1: My this compound treatment shows high cytotoxicity in the HepG2/IRM model. What should I check?
Q2: I am not observing a significant increase in glycogen content after treatment. What could be wrong?
Q3: How can I confirm that this compound is working through the proposed IR/IRS1/PI3K/Akt pathway?
The following diagram illustrates this molecular pathway, as revealed by the study.
This compound is a natural bioactive compound. Understanding its properties and how it has been used in successful experiments can provide clues for developing a dissolution protocol.
The table below summarizes key information from the search results:
| Property | Description | Source / Context |
|---|---|---|
| Natural Source | Fresh leaves of Ficus benghalensis; also identified in Atalantia ceylanica [1] [2]. | Provides a reference for its natural origin. |
| Documented Bioactivity | Ameliorates insulin resistance in HepG2 cells; inhibits α-glucosidase enzyme [1]. | Confirms it is a physiologically active compound. |
| Reported Experimental Use | In a cell-based study, a stock solution was dissolved in 100% DMSO, then diluted with cell culture medium. The final DMSO concentration was ≤0.1% [1]. | Offers a proven method for getting it into an aqueous solution for biological assays. |
Based on general laboratory practices for hydrophobic compounds and the experimental context found, here are steps you can take to improve dissolution.
Q1: What is a proven starting point for dissolving this compound?
Q2: What if it precipitates upon dilution?
Q3: Are there other solvents I can try?
Q4: What physical methods can aid dissolution?
The following diagram outlines a systematic workflow for troubleshooting this compound dissolution based on these steps:
When planning your experiments, especially those involving biological systems, keep the following in mind:
While the exact shipping conditions are not explicitly detailed in the search results, the suppliers specify the required long-term storage temperature. The table below summarizes the key handling information for the pure compound [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 57498-96-1 [1] [2] |
| Molecular Formula | C₂₀H₁₆O₅ [2] |
| Purity | ≥98% [2] |
| Physical Description | Yellow powder [2] |
| Recommended Storage Temp. | -20°C [1] [2] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone [2] |
For best practices when working with the compound [2]:
The following methodology is adapted from a study investigating carpachromene's effects on insulin signaling in HepG2 cells [3].
To establish an insulin-resistant HepG2 cell model (HepG2/IRM) and evaluate the ameliorative effects of this compound on glucose consumption and the insulin signaling pathway.
This compound ameliorates insulin resistance by activating the key insulin signaling pathway in liver cells. The diagram below illustrates this molecular mechanism.
This compound is a natural compound isolated from the fresh leaves of Ficus benghalensis [1] [2]. The table below summarizes its documented biological activities and relevant experimental findings.
| Activity/Property | Experimental Findings | Experimental Model | Citation |
|---|---|---|---|
| Anti-insulin resistance | Improved glucose consumption, glycogen synthesis; modulated IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1] [2]. | HepG2 cell insulin-resistant model (HepG2/IRM) [1] [2] | [1] [2] |
| Cytotoxicity | Exhibited cytotoxicity against HepG2, PLC/PRF/5, and Raji cancer cell lines [1] [2]. | Various human cancer cell lines [1] [2] | [1] [2] |
| Pro-apoptotic | Induced apoptosis in SW 626 human ovarian cancer cells [1] [2]. | SW 626 cell line [1] [2] | [1] [2] |
| Enzyme Inhibition | Inhibits α-glucosidase enzyme activity [1] [2]. | In vitro enzyme assay [1] [2] | [1] [2] |
| Lack of Antimycobacterial Activity | Showed no activity against Mycobacterium tuberculosis H37RV [1] [2]. | In vitro antimicrobial assay [1] [2] | [1] [2] |
| Lack of Anti-browning Activity | Showed no tyrosinase inhibition activity [1] [2]. | In vitro tyrosinase assay [1] [2] | [1] [2] |
Here is a detailed methodology for the most robustly documented activity of this compound: ameliorating insulin resistance.
This protocol is adapted from the study that first reported this compound's effects on insulin signaling [1] [2].
1. Cell Culture and Model establishment
2. Cell Viability Assay (CCK-8 or MTT)
3. Glucose Consumption Assay
4. Glycogen Content Assay
5. Western Blot Analysis
6. Enzyme Activity Assays
The diagram below illustrates the molecular mechanism of this compound, based on the HepG2 cell model research.
This diagram shows the central molecular pathway through which this compound regulates glucose metabolism and insulin signaling.
Based on the available data, here are answers to questions researchers might have.
Q1: What is the safe working concentration range for this compound in HepG2 cell assays? A1: For 48-hour treatments, concentrations of 6.3 to 20 µg/mL maintain cell viability above 90%. Doses at or above 25 µg/mL become significantly cytotoxic and should be used with caution [1] [2].
Q2: My glucose consumption assay shows no effect with this compound. What could be wrong? A2: Consider these troubleshooting points:
Q3: Are there any known assay interferences for this compound? A3: While specific metabolite interference assays were not found, the research clearly indicates activities it does not possess, which is critical information for assay design:
The table below summarizes the key treatment parameters from a foundational study using an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2] [3].
| Parameter | Details & Optimal Range | Experimental Context |
|---|---|---|
| Treatment Concentrations | 5, 10, and 20 µg/mL | Concentrations showing efficacy with >90% cell viability [1]. |
| Optimal Treatment Duration | 24 to 48 hours | Glucose consumption increased in a time-dependent manner, with significant effects observed at these time points [1]. |
| Cell Viability | >90% at concentrations up to 20 µg/mL | A concentration of 6.3 µg/mL resulted in 95.46% viability; viability significantly decreased at 25 µg/mL and above [1]. |
The cited study first established an insulin-resistant model before treating with Carpachromene [1].
This workflow outlines the key steps for treating the HepG2/IRM model and assessing the effects of this compound.
This compound ameliorates insulin resistance by modulating a key signaling pathway. The diagram below illustrates this molecular mechanism and the experimental points of measurement.
Q1: What is the source of this compound? this compound is a natural compound that can be isolated from plants of the Ficus genus, such as Ficus benghalensis [1] [4].
Q2: Besides insulin resistance, what other biological activities has this compound shown? Research indicates this compound exhibits significant inhibitory activity against several enzymes, including:
Q3: Are there other cell models for studying insulin resistance? Yes, while HepG2 is common, other models are available. The human hepatocyte L02 cell line is also used and may offer characteristics closer to normal liver cells, though induction times can be longer [5].
Carpachromene, a bioactive natural product, often presents solubility challenges. The following table outlines common causes and their respective solutions.
| Problem Observed | Potential Cause | Recommended Solution |
|---|
| Immediate precipitation upon dilution | Solvent mismatch with aqueous buffers; compound crash due to polarity change. | 1. Increase organic solvent percentage in final working solution. 2. Use a different co-solvent (see Solvent Selection section below). 3. Add surfactants (e.g., 0.1% Tween-80) to improve stability. | | Precipitation during storage | Concentration is too high; solvent evaporation; temperature is too low. | 1. Prepare a more dilute stock solution. 2. Store in aliquots in tightly sealed vials to prevent evaporation. 3. Slightly increase storage temperature (e.g., from -20°C to 4°C), but assess stability. | | Cloudiness or crystals form over time | Solution is saturated or supersaturated; nucleation over time. | 1. Warm the solution gently (e.g., 37°C water bath) and sonicate to re-dissolve. 2. Filter sterilize using a 0.22 µm solvent-resistant filter after dissolution to remove nucleation seeds. |
This protocol helps you empirically determine the best solvent system for your specific this compound sample.
Step 1: Solvent Screening Prepare small, concentrated stock solutions (e.g., 50-100 mM) in the following candidate solvents, ranked by general effectiveness:
Step 2: Dilution Stability Test Dilute each stock solution into your intended assay buffer (e.g., PBS, cell culture medium) to the final working concentration. Observe for 15-30 minutes for signs of precipitation (cloudiness, crystals).
Step 3: Optimization If precipitation occurs, try:
Identifying the nature of the precipitate is crucial for troubleshooting.
Step 1: Isolation Collect the precipitate by centrifuging the solution at high speed (e.g., 10,000-15,000 x g for 10 minutes). Carefully remove and save the supernatant.
Step 2: Washing and Solubility Test Gently wash the pellet with a small amount of cold assay buffer without disturbing it. Re-suspend the pellet in a pure organic solvent (e.g., DMSO).
Step 3: Chemical Stability Analysis Analyze both the re-dissolved pellet and the saved supernatant using Thin-Layer Chromatography (TLC) or HPLC.
For a logical, step-by-step approach to diagnosing and solving the precipitation problem, follow the pathways outlined in the diagrams below.
Q1: My this compound was soluble in DMSO last week, but now it precipitates. What happened? A1: This is commonly caused by moisture absorption. DMSO is hygroscopic and water uptake can reduce its solvating power over time. Always store your DMSO stock in a tightly sealed, desiccated container. Consider using aliquots.
Q2: The compound dissolves in pure DMSO but precipitates as soon as I add it to my cell culture. How can I prevent this? A2: This is the most common scenario. To mitigate this:
Q3: How can I be sure that the biological activity I'm measuring is from the compound and not from precipitated particles? A3: This is a critical control experiment. Always include a filtration control. Prepare your working solution as usual, then pass it through a 0.22 µm filter. Compare the biological activity of the filtered solution versus the unfiltered one. A significant drop in activity in the filtered sample suggests that the precipitate itself (or compound adsorbed to it) is responsible for the effect.
The table below compares the mechanisms of carpachromene and standard alpha-glucosidase inhibitors.
| Inhibitor | Primary Mechanism | Additional Actions | Molecular/Cellular Target |
|---|---|---|---|
| This compound | Alpha-glucosidase enzyme inhibition [1] [2] [3] | Ameliorates insulin resistance via IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway; increases cellular glucose consumption & glycogen synthesis [1] [2] [3] | Intestinal alpha-glucosidase; Insulin signaling proteins in hepatic cells (HepG2) [1] [2] [3] |
| Acarbose | Inhibits pancreatic alpha-amylase & membrane-bound alpha-glucosidases (glucoamylase, sucrase, maltase) [4] [5] | Delays carbohydrate absorption, reducing postprandial blood glucose [4] [5] | Luminal pancreatic alpha-amylase; Brush border alpha-glucosidases in small intestine [4] [5] |
| Miglitol | Competitively inhibits membrane-bound alpha-glucosidases [4] | Delays carbohydrate absorption, reducing postprandial blood glucose [4] | Brush border alpha-glucosidases in small intestine [4] |
This compound's activity is mediated through a key signaling pathway in liver cells, which can be visualized as follows:
This compound's Signaling Pathway in HepG2 Cells. This diagram summarizes the mechanism by which this compound ameliorates insulin resistance, based on experimental findings [1] [2] [3].
The following tables summarize key quantitative findings from the study "this compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway" [1] [2] [3].
Table 1: Glucose Consumption in HepG2/IRM Cells
| This compound Concentration (µg/mL) | Glucose Concentration (mmol/L) at 48 hours |
|---|---|
| 0 (Untreated Control) | ~6.20 |
| 5 | 2.04 ± 0.18 |
| 10 | 1.58 ± 0.14 |
| 20 | 1.07 ± 0.18 |
Note: Data presented as mean ± SD. Metformin was used as a positive control and showed similar effects [1] [2].
Table 2: Effects on Key Enzymes and Glycogen
| Parameter | Effect of this compound (20 µg/mL) | Functional Outcome |
|---|---|---|
| Hexokinase (HK) Activity | Significantly Increased [1] [3] | Promotes cellular glucose uptake and utilization |
| PEPCK Activity | Significantly Decreased [1] [3] | Suppresses glucose production (gluconeogenesis) |
| Cellular Glycogen Content | Significantly Increased [1] | Enhances glucose storage in the liver |
1. In Vitro Insulin Resistance Model (HepG2/IRM)
2. Key Assays and Analyses
3. Alpha-Glucosidase Inhibitor Screening Protocol While the specific IC₅₀ value for this compound's alpha-glucosidase inhibition was not listed in the search results, the general protocol for this assay is standardized [6] [7]:
The table below summarizes the key experimental findings from the study on carpachromene's effects in an insulin-resistant HepG2 cell model (HepG2/IRM).
| Parameter Measured | Experimental Result | Significance/Outcome |
|---|---|---|
| Cell Viability (48h treatment) | >90% viability at 6.3, 10, 20 µg/mL [1] | Confirms non-cytotoxicity at active concentrations. |
| Glucose Concentration | Decreased in a concentration- and time-dependent manner [1] | Demonstrates enhanced glucose consumption. |
| Glycogen Content | Significantly increased [1] | Indicates restoration of energy storage. |
| Key Protein Phosphorylation (p/t ratio) | Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1 [1] | Validates activation of the core insulin signaling pathway. |
| PEPCK Enzyme Activity | Significantly decreased [1] | Suppresses gluconeogenesis (glucose production). |
| Hexokinase (HK) Enzyme Activity | Significantly increased [1] | Enhances glycolysis (glucose utilization). |
The validation of this compound's activity was based on the following key laboratory methods:
The IR/IRS1/PI3K/Akt pathway is a fundamental mechanism for regulating glucose metabolism. The diagram below illustrates this pathway and highlights the specific steps modulated by this compound.
As the diagram shows, this compound exerts its effects by enhancing the signal at the very start of the pathway (increasing IR and IRS1 phosphorylation) and by directly influencing key metabolic enzymes. This dual action helps to explain the improved glucose consumption and glycogen synthesis observed in the data [1].
The following experimental protocols are key to understanding the data presented in the comparison table.
The table below provides a comparative analysis of this compound's profile against established drug classes.
Table 2: Objective Comparison: this compound vs. Standard Anti-inflammatory Drugs
| Feature | This compound (Based on Current Research) | NSAIDs (e.g., Ibuprofen, Naproxen) [2] [3] | Glucocorticoids (e.g., Prednisone) [4] |
|---|---|---|---|
| Primary Molecular Target | Multiple enzymes: PDE, tyrosinase, urease [1]. | Cyclooxygenase-1 and -2 (COX-1/COX-2) [2]. | Glucocorticoid Receptor (GR) [4]. |
| Mechanism of Action | Enzyme inhibition; potential modulation of insulin/PI3K/Akt pathway (linked to metabolic inflammation) [1] [5]. | Inhibition of prostaglandin synthesis [2]. | Genomic effects via GR: transactivation and transrepression of genes; a newly identified mechanism involves boosting anti-inflammatory itaconate [4] [6]. |
| Key Efficacy Data | High % inhibition in in vitro enzyme assays (see Table 1) [1]. | Effective for pain, fever, inflammation; ~60% of patients respond to any given NSAID [2]. | Among the most effective treatments for inflammatory and autoimmune diseases [4]. |
| Reported Side Effects | Not yet fully determined. Cytotoxicity observed at higher concentrations (>20 µg/mL) in HepG2 cells [5]. | GI ulcers/bleeding, increased cardiovascular risk, kidney disease [2] [3]. | Osteoporosis, metabolic disease (diabetes, dyslipidemia), hypertension, increased cardiovascular risk [4]. |
Based on its mechanism, the following diagram illustrates the proposed signaling pathways and molecular targets of this compound.
The available data positions this compound as a intriguing multi-target agent, distinct from conventional therapies.
To properly establish this compound's therapeutic profile, the following research is necessary:
The following table summarizes the experimental findings for carpachromene's effects on PEPCK and hexokinase activity in an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].
| Enzyme | Effect of this compound | Reported Change | Biological Consequence |
|---|---|---|---|
| PEPCK (Phosphoenolpyruvate Carboxykinase) | Significant decrease in activity | Decreased [1] [2] | Reduces glucose production (gluconeogenesis), helping to lower blood sugar levels. |
| Hexokinase (HK) | Significant increase in activity | Increased [1] [2] | Enhances the first step of glucose metabolism, promoting cellular glucose uptake and utilization. |
The data presented above was generated using the following key experimental procedures [1] [2]:
This compound's effects on PEPCK and hexokinase are part of a broader mechanism that restores insulin sensitivity. The compound works by activating the insulin signaling pathway inside liver cells, as illustrated below.
This pathway illustrates that this compound does not act on the enzymes in isolation. Its primary effect is enhancing the entire insulin signaling cascade [1] [2] [3]:
The table below summarizes the key quantitative findings from a foundational study on carpachromene using an insulin-resistant HepG2 cell model (HepG2/IRM) [1].
| Experimental Parameter | Effect of this compound | Dosage & Conditions |
|---|---|---|
| Cell Viability | >90% viability (non-toxic) | 6.3, 10, 20 µg/mL for 48 hours [1] |
| Glucose Consumption | Significantly decreased extracellular glucose concentration in a concentration- and time-dependent manner [1] | 5, 10, 20 µg/mL over 12, 24, 36, 48 hours [1] |
| Glycogen Content | Significantly increased | 20 µg/mL [1] |
| Key Protein Phosphorylation* (p-Protein/Total) | Significantly increased the ratios of: IR, IRS1, PI3K, Akt, GSK3, FoxO1 [1] | 20 µg/mL [1] |
| Enzyme Activity | PEPCK activity: Significantly decreased; Hexokinase activity: Significantly increased [1] | 20 µg/mL [1] |
*Phosphorylation is a key mechanism for activating or deactivating proteins in signaling pathways.
To evaluate the anti-insulin resistance effects of this compound, researchers established a robust experimental model. Here is a detailed breakdown of the core methodologies used in the cited study [1]:
1. Cell Model Establishment
2. Cell Viability Assay (MTT Assay)
3. Glucose Consumption and Glycogen Content Measurement
4. Protein Expression Analysis (Western Blot)
5. Enzyme Activity Assays
The experimental data demonstrates that this compound exerts its effects by enhancing the insulin signal transduction cascade. The following diagram illustrates this pathway and the points where this compound has been shown to act.
This compound's primary molecular mechanism involves enhancing the phosphorylation and activation of the IR/IRS1/PI3K/Akt pathway [1] [4] [3]. This enhanced signaling leads to two critical downstream effects:
It is important to note that this research is preclinical. The HepG2 cell model, while informative, is derived from a liver cancer cell line and may not fully replicate the physiology of normal human hepatocytes [2]. Therefore, the promising results for this compound warrant further investigation in more complex models and ultimately in clinical settings to confirm its therapeutic potential.
| Biological Target / Activity | Molecular Docking Prediction | Experimental Validation | Key Findings & Correlation |
|---|---|---|---|
| Antidiabetic Activity (Insulin Signaling) [1] | Docking predicted strong binding affinity for α-glucosidase (prior study, cited in [1]). | In vitro (HepG2 cells): Significantly decreased glucose concentration and increased glycogen storage. Modulated key proteins (p-IR, p-IRS1, p-Akt) in the insulin pathway [1]. | Strong functional correlation. Predicted enzyme inhibition aligns with measured improvement in cellular insulin resistance and activation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway. |
| Enzyme Inhibition (Urease, etc.) [2] | Docking showed carpachromene fits well into the active sites of urease, tyrosinase, and phosphodiesterase [2]. | In vitro: Showed significant dose-dependent inhibition of urease (92.87%), tyrosinase (84.80%), and phosphodiesterase (89.54%) [2]. | Excellent correlation. Computational predictions of binding were confirmed with high percent inhibition in enzymatic assays. |
| Neuroprotective Activity (AChE Inhibition) [3] | Docking confirmed possible interaction with acetylcholinesterase (AChE) [3]. | In vitro: The ethyl acetate fraction containing this compound showed AChE inhibitory activity. Mucusoside, a co-isolated compound, was more potent [3]. | Supportive correlation. The fraction containing this compound was active, validating the general approach, though the exact contribution of this compound requires isolation. |
| Analgesic & Muscle Relaxant Activity [4] | Docking revealed good binding affinity for COX-2 and GABA receptors [4]. | In vivo (mouse models): Showed significant analgesic (64.44% writhing inhibition) and muscle relaxant effects [4]. | Strong mechanistic correlation. Predicted binding to pain and relaxation-related targets (COX-2, GABA) aligns with confirmed in vivo efficacy. |
For researchers looking to replicate or understand the depth of these studies, here are the key methodological details.
1. Molecular Docking Protocols
2. Key Biochemical & Cellular Assays
The following diagram illustrates the insulin signaling pathway modulated by this compound in HepG2 cells, as validated by the combined docking and experimental data [1].
This diagram synthesizes the molecular mechanism uncovered through both computational and experimental methods [1]. This compound's experimental efficacy in improving insulin resistance is linked to its action at critical nodes (GSK3, FoxO1) within this pathway.
The research on this compound presents a compelling case study in modern drug discovery, where in silico predictions and laboratory experiments work in concert to rapidly and effectively characterize the therapeutic potential of a natural compound.
The table below summarizes the key experimental findings from a 2021 study that investigated the effects of this compound on an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2] [3].
| Experimental Parameter | Findings and Results |
|---|---|
| Cell Model | HepG2 insulin-resistant model (HepG2/IRM) induced with 0.005 µM insulin for 24 h [2] [3]. |
| Cytotoxicity (Cell Viability) | Viability >90% at concentrations of 6.3, 10, and 20 µg/mL. Significant cytotoxicity observed at 25 µg/mL and above [2] [3]. |
| Glucose Consumption | Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 µg/mL) and time-dependent (12, 24, 36, 48 h) manner [2] [3]. |
| Glycogen Synthesis | Increased intracellular glycogen content in HepG2/IRM cells [3]. |
| Key Protein Phosphorylation | Significantly increased the phosphorylated/total protein ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2] [3]. |
| Enzyme Activity | Decreased PEPCK activity; Increased Hexokinase (HK) activity [1] [2]. |
| Proposed Mechanism | Modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway [1] [2] [3]. |
For researchers aiming to replicate or build upon these findings, the core methodology is as follows [2] [3]:
Since direct SAR data for this compound is lacking, the following computational and experimental strategies can be employed to explore its analogs:
The HepG2 cell line is a widely accepted model for studying hepatic insulin resistance [7] [8]. The diagram below illustrates the common methods for inducing insulin resistance in vitro, which provides context for the model used in the this compound study.
Based on the available information, here are the most promising avenues for future research:
The following diagram synthesizes findings from the search results to illustrate the insulin signaling pathway and the specific proteins that Carpachromene influences, based on research in a HepG2 cell model of insulin resistance (HepG2/IRM) [1].
The diagram shows that this compound exerts its anti-diabetic effects by enhancing the phosphorylation and activation of key proteins in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1]. This enhanced signaling leads to improved metabolic outcomes.
The data below is extracted from the 2021 study on this compound using the HepG2/IRM model [1].
Table 1: Key Experimental Findings for this compound in HepG2/IRM Cells
| Parameter Measured | Effect of this compound | Experimental Details / Notes |
|---|---|---|
| Cell Viability | >90% at 6.3-20 µg/mL | Cytotoxicity threshold; concentrations up to 20 µg/mL were used for experiments. |
| Glucose Concentration | Decreased in a concentration- and time-dependent manner | e.g., 20 µg/mL reduced glucose to ~1.07 mmol/L after 48h. |
| Glycogen Content | Significantly increased | Indicates improved glucose storage. |
| Protein Phosphorylation | Increased p/t ratio of IR, IRS1, PI3K, Akt, GSK3, FoxO1 | Demonstrated via Western Blot analysis; core mechanism of action. |
| PEPCK Activity | Significantly decreased | Reduces hepatic gluconeogenesis. |
| Hexokinase (HK) Activity | Significantly increased | Promotes the first step of intracellular glucose metabolism. |
The primary data for this compound comes from a study that used the following methodology [1]:
The following diagram illustrates the insulin signaling pathway modulated by this compound, as identified in current research:
The available studies consistently report that this compound exerts its anti-diabetic effects by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway in an insulin-resistant cell model [1] [2] [3].
The primary evidence for this compound's activity comes from a study using an insulin-resistant HepG2 cell model.
Table 1: Key Experimental Findings on this compound
| Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| Glucose Concentration | Decreased in a concentration- and time-dependent manner [1] [3]. | In vitro, HepG2 insulin-resistant cell model (HepG2/IRM). |
| Glycogen Content | Increased [1] [3]. | In vitro, HepG2 insulin-resistant cell model (HepG2/IRM). |
| Protein Phosphorylation/Expression | Increased phosphorylated/total ratios of IR, IRS1, PI3K, Akt; phosphorylated/inhibited GSK3 and FoxO1 [1] [3]. | Analysis by Western blot. |
| Enzyme Activity | Significantly decreased PEPCK activity; Significantly increased Hexokinase (HK) activity [1] [3]. | In vitro enzyme activity assays. |
| Cytotoxicity | Cell viability >90% at concentrations of 6.3, 10, and 20 μg/mL [1] [3]. | Cell viability assay (likely MTT or CCK-8). |
Experimental Model Details:
To clarify the research focus, the table below contrasts the documented action of this compound with the user's interest in tyrosine kinase inhibition.
Table 2: Research Context Comparison
| Aspect | This compound (Documented) | Typical Selective Tyrosine Kinase Inhibitors |
|---|---|---|
| Primary Target | Insulin signaling pathway (IR/IRS1) [1] [3]. | Kinase domains of specific tyrosine kinases (e.g., BCR-ABL, EGFR, TYK2) [5]. |
| Mechanism | Activates/phosphorylates components of a metabolic pathway. | Directly binds to the ATP-binding site or allosteric sites to inhibit enzyme activity. |
| Therapeutic Area | Type 2 diabetes, insulin resistance [1]. | Oncology, autoimmune diseases [5]. |
| Selectivity Data | No available data on selectivity against a kinase panel. | Defined by profiling against large kinase families to demonstrate selectivity [5]. |
The following data summarizes the key experimental findings for Carpachromene from a single study using a HepG2 insulin-resistant cell model (HepG2/IRM) [1] [2].
| Experimental Metric | Baseline (Induced IR) | This compound Treatment (20 µg/mL for 48h) | Positive Control (Metformin) | Key Findings |
|---|---|---|---|---|
| Glucose Consumption | High media glucose (IR state) | ↓ to 1.07 ± 0.18 mmol/L | Not fully specified | Concentration- and time-dependent decrease in media glucose [1] |
| Glycogen Synthesis | Impaired | Significantly increased | Not fully specified | Improved cellular glycogen content [1] |
| Key Protein Phosphorylation (p/t ratio) | Low (Disrupted signaling) | Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1 | Not specified | Enhanced insulin signaling pathway [1] |
| Enzyme Activity | PEPCK: High; HK: Low | PEPCK ↓; HK ↑ | Not specified | Suppressed gluconeogenesis, enhanced glycolysis [1] |
| Cell Viability (Cytotoxicity) | - | >90% at ≤20 µg/mL; ↓ to 65.58% at 100 µg/mL | Similar toxicity profile | Safe for use at effective concentrations below 25 µg/mL [1] |
The data in the table above was generated using the following established methodology [1]:
The study demonstrated that this compound ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway. The diagram below illustrates this mechanism and the experimental workflow.
Environmental Hazard